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  • Product: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole
  • CAS: 383137-68-6

Core Science & Biosynthesis

Foundational

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole chemical structure and properties

Topic: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole: Chemical Structure, Synthesis, and Reactivity Profile Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole: Chemical Structure, Synthesis, and Reactivity Profile Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole (CAS: 383137-68-6) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] Characterized by a "dual-handle" reactivity profile, it features an electron-rich pyrrole ring susceptible to electrophilic substitution and an electron-deficient aryl bromide moiety primed for transition-metal-catalyzed cross-coupling.[1]

This guide provides a validated protocol for its synthesis via the Clauson-Kaas reaction, analyzes its electronic properties, and outlines its strategic utility in structure-activity relationship (SAR) studies, particularly for modulating metabolic stability via the ortho-fluorine substituent.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6]

2.1 Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole
CAS Number 383137-68-6
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
SMILES Fc1cc(Br)ccc1n2cccc2
2.2 Calculated Physicochemical Profile

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).

ParameterValueSignificance in Drug Design
cLogP ~3.4 - 3.8High lipophilicity; likely requires polar solubilizers (e.g., DMSO, DMF) for bioassays.[1]
H-Bond Donors 0Lack of NH donor improves membrane permeability.[1]
H-Bond Acceptors 1 (F)The pyrrole nitrogen lone pair is delocalized, making it a poor acceptor.[1]
Rotatable Bonds 1The C(phenyl)-N(pyrrole) bond allows conformational twisting.[1]
Topological Polar Surface Area (TPSA) ~4.9 ŲVery low TPSA indicates excellent blood-brain barrier (BBB) penetration potential.[1]

Synthesis Protocol: The Modified Clauson-Kaas Reaction[1]

The most robust method for synthesizing N-aryl pyrroles from primary anilines is the Clauson-Kaas reaction .[1] This protocol avoids the handling of unstable succinaldehyde by generating it in situ from 2,5-dimethoxytetrahydrofuran.

3.1 Reaction Scheme

The reaction proceeds via the acid-catalyzed hydrolysis of the acetal to the dialdehyde, followed by condensation with the aniline.[1]

ClausonKaas Aniline 4-Bromo-2-fluoroaniline (Nucleophile) Product 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole (Target) Aniline->Product Condensation - 2 H₂O - 2 MeOH Acetal 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) Inter Intermediate: Succinaldehyde (In Situ) Acetal->Inter AcOH, Reflux Hydrolysis Inter->Product

Figure 1: Clauson-Kaas synthesis pathway.[1] The acetal is hydrolyzed to succinaldehyde, which condenses with the aniline to close the pyrrole ring.

3.2 Detailed Experimental Procedure

Safety Note: This reaction utilizes glacial acetic acid at reflux. Perform in a fume hood to avoid inhalation of corrosive vapors.[1]

Materials:

  • 4-Bromo-2-fluoroaniline (1.0 equiv)[1]

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst, 0.5 M concentration relative to aniline)[1]

  • Sodium Acetate (Optional buffer, 0.1 equiv)[1]

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 4-Bromo-2-fluoroaniline and Glacial Acetic Acid. Stir until fully dissolved.

  • Addition: Add 2,5-dimethoxytetrahydrofuran in a single portion. The solution may darken slightly.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Self-Validation Check: Monitor reaction progress by TLC (Eluent: 10% EtOAc/Hexanes). The starting aniline spot (lower R_f, UV active) should disappear, replaced by a less polar product spot (higher R_f).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH until pH ~7. Caution: Exothermic.[1]

    • Extract with Ethyl Acetate (3x).[1]

  • Purification:

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% EtOAc in Hexanes). N-aryl pyrroles are typically non-polar.[1]

Reactivity & Structural Biology Profile

4.1 The "Dual-Handle" Strategy

This molecule is valuable because it offers two distinct orthogonal reaction sites.[1]

Reactivity Core 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole Pyrrole Pyrrole Ring (Electron Rich) Core->Pyrrole Phenyl Aryl Bromide (Electron Deficient) Core->Phenyl Vilsmeier Vilsmeier-Haack Formylation (Target: C2 Position) Pyrrole->Vilsmeier Halogenation Electrophilic Halogenation (NCS/NBS) Pyrrole->Halogenation Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Phenyl->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Phenyl->Buchwald

Figure 2: Orthogonal reactivity map. The pyrrole ring supports electrophilic addition, while the aryl bromide supports nucleophilic/catalytic substitution.

4.2 The Ortho-Fluorine Effect

The fluorine atom at the ortho position (C2 of the phenyl ring) is not merely a substituent; it is a conformational control element.[1]

  • Conformational Twist: The steric bulk of the fluorine atom forces the pyrrole ring to twist out of coplanarity with the phenyl ring.[1] This disrupts conjugation between the two aromatic systems, potentially increasing solubility and altering binding affinity to target proteins.

  • Metabolic Blocking: The C2 position is a common site for oxidative metabolism (hydroxylation).[1] Fluorine substitution blocks this site, extending the in vivo half-life of the molecule.

Applications in Drug Discovery[7][8]

This scaffold acts as a bioisostere for biaryl systems found in:

  • Potassium-Competitive Acid Blockers (P-CABs): Analogous to Vonoprazan, where the N-aryl pyrrole serves as the core pharmacophore.[1]

  • Kinase Inhibitors: The pyrrole ring can mimic the adenine hinge-binding region of ATP when appropriately functionalized at the C2/C3 positions.[1]

  • Agrochemicals: Halogenated pyrroles are common motifs in insecticides (e.g., Chlorfenapyr analogs), where the lipophilicity assists in cuticular penetration.[1]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Avoid contact with skin and eyes.[1] Use in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Light sensitive (pyrroles can polymerize or oxidize upon prolonged exposure to light and air; store under inert gas if possible).[1]

References

  • Sigma-Aldrich. (n.d.). 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole Product Detail. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: N-Aryl Pyrroles. Retrieved from

  • El-Nassan, H. B. (2014).[1] Synthesis, antitumor activity and SAR study of some novel pyrrole derivatives. European Journal of Medicinal Chemistry, 82, 88-97. Link[1]

  • Clauson-Kaas, N., & Timbie, Z. (1952).[1] The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran.[1] Acta Chemica Scandinavica, 6, 867-874. (Foundational methodology).

  • Boroncore. (n.d.).[1] 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole Datasheet. Retrieved from

Sources

Exploratory

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole vs. 1-(4-fluorophenyl)-1H-pyrrole

Subject: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole vs. 1-(4-fluorophenyl)-1H-pyrrole Context: Synthetic Utility, Physicochemical Profiling, and Medicinal Chemistry Applications Executive Summary: The Strategic Divergence In...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole vs. 1-(4-fluorophenyl)-1H-pyrrole Context: Synthetic Utility, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary: The Strategic Divergence

In the landscape of heterocyclic drug design, N-aryl pyrroles represent a privileged scaffold, serving as bioisosteres for indoles and biaryls. This guide analyzes two critical variants: the "Parent" scaffold 1-(4-fluorophenyl)-1H-pyrrole (Compound A) and the "Functionalizable" scaffold 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole (Compound B) .

While Compound A serves primarily as a metabolic endpoint or a stable lipophilic core, Compound B is a highly versatile intermediate. The presence of the ortho-fluorine and para-bromine in Compound B introduces orthogonal reactivity: the fluorine atom modulates conformation and metabolic stability (blocking the labile ortho position), while the bromine atom provides a chemoselective handle for palladium-catalyzed cross-coupling, enabling rapid library expansion.

Structural & Electronic Analysis

The physicochemical behavior of these molecules is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient halogenated phenyl ring.

Electronic and Steric Parameters
Feature1-(4-fluorophenyl)-1H-pyrrole (Compound A)1-(4-Bromo-2-fluorophenyl)-1H-pyrrole (Compound B)
Electronic Character Electron-withdrawing (Inductive -I) at para.Dual withdrawing (-I) at ortho and para.
Conformation Planar or near-planar (allows conjugation).Twisted : The 2-F atom creates steric clash with pyrrole

-protons, forcing a dihedral twist.
Lipophilicity (cLogP) ~2.8 - 3.1~3.9 - 4.2 (Significantly higher due to Br).
Metabolic Liability Vulnerable at ortho positions (hydroxylation).Protected at ortho (F-block) and para (Br-block).
pKa Influence Minimal effect on pyrrole nitrogen lone pair.Reduced basicity of the system due to ortho-F inductive effect.

Expert Insight: The "Twisted" conformation of Compound B is non-trivial. In drug design, this atropisomer-like twist can improve selectivity by forcing the molecule into a specific 3D shape that fits narrow binding pockets, unlike the flatter Compound A.

Synthetic Pathways: The Clauson-Kaas Protocol[1][2]

While C-N cross-coupling (Buchwald-Hartwig) is possible, the industry standard for synthesizing these N-aryl pyrroles is the Clauson-Kaas reaction . It is robust, scalable, and avoids expensive Pd catalysts.

Mechanism & Workflow

The reaction involves the condensation of an aniline with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), which acts as a masked 1,4-dicarbonyl equivalent.

ClausonKaas Aniline Start: Aniline Derivative (4-F or 4-Br-2-F) Intermed Intermediate: N-Aryl-2,5-dihydroxypyrrolidine Aniline->Intermed AcOH, Reflux Nu- Attack DMTHF Reagent: 2,5-DMTHF (Masked Succinaldehyde) DMTHF->Intermed Product Final Product: N-Aryl Pyrrole Intermed->Product -2 H2O Aromatization

Figure 1: The Clauson-Kaas reaction pathway for N-aryl pyrrole synthesis.

Detailed Experimental Protocol (Self-Validating)

Applicable to both Compound A and B.

Reagents:

  • Aryl Amine (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the specific aniline (e.g., 4-bromo-2-fluoroaniline for Compound B) in glacial acetic acid (concentration ~0.5 M).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in a single portion.

    • Note: The solution typically turns dark immediately due to the formation of imine intermediates.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The aniline spot (polar, UV active) should disappear. The pyrrole product will appear as a high-Rf, non-polar spot.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Observation: The product usually precipitates as a solid.

  • Isolation:

    • If Solid: Filter, wash with water (to remove AcOH), and dry.

    • If Oil: Extract with Dichloromethane (DCM), wash with sat. NaHCO3 (neutralize acid), dry over MgSO4, and concentrate.

  • Purification: If necessary, pass through a short silica plug eluting with Hexanes. N-aryl pyrroles are notoriously non-polar.

Functionalization & Reactivity: The "Value Add" of Compound B

This is where the two compounds diverge. Compound A is chemically inert under standard coupling conditions. Compound B is a "spring-loaded" scaffold.

Divergent Synthesis Map

The 4-Bromo handle allows Compound B to access complex chemical space via Palladium-catalyzed cross-coupling.

Reactivity Core Compound B (4-Br-2-F-Phenyl) Suzuki Suzuki Coupling (Biaryls) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald R2NH Pd2(dba)3 Heck Heck Reaction (Alkenylation) Core->Heck Acrylate Pd(OAc)2 Lithiation Li-Halogen Exchange (Electrophile Trapping) Core->Lithiation n-BuLi -78°C

Figure 2: Divergent synthetic utility of the Bromo-Fluoro scaffold (Compound B).

Critical Reactivity Considerations
  • Suzuki-Miyaura Coupling: The 4-Br position is highly active. Standard conditions (Pd(PPh3)4, Na2CO3, Dioxane/Water) work efficiently. The 2-F atom does not interfere with the oxidative addition of Pd into the C-Br bond; in fact, the electron-withdrawing nature of fluorine can slightly accelerate this step compared to a non-fluorinated analog.

  • Lithiation (Caution): Treating Compound B with n-BuLi effects Lithium-Halogen exchange. However, the pyrrole ring is electron-rich. If the temperature is not strictly controlled (-78°C), the lithiated phenyl ring may attack the pyrrole ring or cause polymerization.

  • Metabolic Stability: In medicinal chemistry, the 2-F substituent in Compound B (and its derivatives) blocks ortho-hydroxylation by Cytochrome P450 enzymes, significantly extending half-life (

    
    ) compared to non-fluorinated analogs.
    

Medicinal Chemistry Applications

The N-aryl pyrrole motif is not merely a linker; it is a pharmacophore.

Case Study: Vonoprazan (P-CABs)

The most authoritative example of this chemistry is Vonoprazan (TAK-438) .

  • Structure: Contains a 1-(2-fluorophenyl)pyrrole core.[1]

  • Role of Fluorine: The 2-fluoro substituent is critical. It locks the conformation of the phenyl ring relative to the pyrrole sulfonyl group, ensuring optimal binding to the H+/K+-ATPase pump.

  • Relevance: Compound B (4-Br-2-F) serves as an advanced intermediate to access Vonoprazan analogs where the 4-position requires modification (e.g., to adjust solubility or potency).

Comparative Profiling Table
PropertyCompound A (Fluoro)Compound B (Bromo-Fluoro)Application
Solubility ModerateLowCompound B requires polar cosolvents (DMSO/DMF) for biological assays.
Metabolic Stability Moderate (Ortho-oxidation)High (Blocked Ortho/Para)Compound B derivatives generally show better DMPK profiles.
Synthetic Role End-product / Negative ControlKey IntermediateUse B to build SAR (Structure-Activity Relationship) libraries.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. (Foundational Protocol)

  • Joshi, D. R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[2][3][4][5] Beilstein Journal of Organic Chemistry, 19, 883–916. (Modern Catalysis Variants)

  • Otsuka, H., et al. (2013).[6] Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB).[1] Journal of Medicinal Chemistry, 56(24), 9837–9848. (Medicinal Chemistry Application/Vonoprazan)

  • Wang, L., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.[7] (Cross-Coupling Methodologies)

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Foundational

Vonoprazan intermediate 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

An In-depth Technical Guide to the Vonoprazan Intermediate: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole For distribution to Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Vonoprazan Intermediate: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole, a critical intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). Vonoprazan represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[1][2] This document details the synthesis, characterization, and strategic importance of this key pyrrole derivative. It offers an in-depth analysis of synthetic methodologies, particularly the Paal-Knorr synthesis, including a step-by-step protocol, mechanistic insights, and considerations for process optimization. Furthermore, it covers the physicochemical properties, spectroscopic data interpretation, and the intermediate's subsequent conversion in the total synthesis of Vonoprazan, providing a holistic resource for professionals in pharmaceutical research and development.

Introduction: The Role of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole in Modern Gastric Acid Suppression

Vonoprazan (Takecab®) has emerged as a novel therapeutic agent for treating acid-related diseases, including erosive esophagitis and gastric ulcers.[2] Its mechanism, which involves the reversible inhibition of the H+, K+-ATPase proton pump via a competitive potassium-binding action, distinguishes it from traditional proton pump inhibitors (PPIs).[1][3] The chemical architecture of Vonoprazan is built upon a unique 1,3,5-trisubstituted pyrrole core.[3] The synthesis of this core is a pivotal aspect of the drug's manufacturing process, where 1-(4-bromo-2-fluorophenyl)-1H-pyrrole serves as a foundational building block.

The strategic importance of this intermediate lies in its bifunctional nature. The pyrrole ring provides the central scaffold, while the bromo- and fluoro-substituted phenyl group is a precursor for subsequent cross-coupling reactions to complete the Vonoprazan molecule. The efficiency of constructing this intermediate directly impacts the overall yield, purity, and economic viability of Vonoprazan synthesis.[4] This guide will dissect the critical aspects of this intermediate, from its creation to its ultimate role in the formation of the final active pharmaceutical ingredient (API).

Synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

The construction of the N-aryl pyrrole ring is a key transformation. The Paal-Knorr synthesis is a classic and highly effective method for this purpose, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7]

Synthetic Strategy: The Paal-Knorr Reaction

The Paal-Knorr synthesis is renowned for its operational simplicity and generally high yields in producing substituted pyrroles.[5][8] The reaction condenses a 1,4-dicarbonyl compound, in this case, 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), with the primary amine 4-bromo-2-fluoroaniline. The reaction is typically catalyzed by an acid.

Fig 1. Overview of Vonoprazan synthesis highlighting the key intermediate.
Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis under acidic conditions proceeds through several well-established steps:[5][6][7]

  • Hydrolysis of Precursor: The acid catalyst first hydrolyzes the 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl compound, succinaldehyde.

  • Hemiaminal Formation: The primary amine (4-bromo-2-fluoroaniline) performs a nucleophilic attack on one of the protonated carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.[7][9]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step forms a 2,5-dihydroxytetrahydropyrrole derivative.[5][7]

  • Dehydration: A subsequent two-step dehydration of this cyclic intermediate, driven by the formation of a stable aromatic system, yields the final N-substituted pyrrole ring.[5][7]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + Ar-NH2 hemiaminal Hemiaminal Formation start->hemiaminal Nucleophilic Attack cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole (Cyclic Intermediate) hemiaminal->cyclic_intermediate Intramolecular Cyclization dehydration1 First Dehydration cyclic_intermediate->dehydration1 Elimination of H2O dehydration2 Second Dehydration dehydration1->dehydration2 Elimination of H2O product N-Aryl Pyrrole Product dehydration2->product Aromatization Experimental_Workflow start Combine Reactants (Aniline, Dicarbonyl, Acid) reaction Heat to Reflux (3-4 hours) start->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Quench in Water & Neutralize (NaHCO3) monitoring->workup Upon Completion extraction Extract with Ethyl Acetate workup->extraction purification Wash, Dry, Concentrate extraction->purification final_product Purify Crude Product (Recrystallization or Chromatography) purification->final_product analysis Characterize Pure Intermediate (NMR, MS, etc.) final_product->analysis

Sources

Exploratory

An In-Depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel N-arylpyrrole, 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole. As a compound not extensively cata...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel N-arylpyrrole, 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole. As a compound not extensively cataloged in public chemical databases, this document synthesizes foundational chemical principles and established synthetic methodologies to offer a predictive and practical framework for its study and application. We will delve into its structural identifiers, a plausible and detailed synthetic protocol, predicted physicochemical properties, and a discussion of its potential within the landscape of medicinal chemistry and materials science.

Core Compound Identification

Precise identification is the bedrock of chemical research. Lacking a registered CAS number, the fundamental structural identifiers for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole have been generated based on its chemical structure.

  • SMILES (Simplified Molecular-Input Line-Entry System): Fc1ccc(Br)cc1n1cccc1

  • InChIKey (International Chemical Identifier Key): YQGZWVKKGINXCM-UHFFFAOYSA-N

These identifiers provide a unique and machine-readable representation of the molecule, essential for database searches, computational modeling, and unambiguous communication of its structure.

Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis

The synthesis of N-substituted pyrroles is a well-established field in organic chemistry, with the Paal-Knorr synthesis being a cornerstone methodology. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering a direct and often high-yielding route to the pyrrole core.[1][2][3] For the synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole, the logical precursors are 4-bromo-2-fluoroaniline and a suitable 1,4-dicarbonyl equivalent. 2,5-Dimethoxytetrahydrofuran is a commonly used and commercially available precursor that hydrolyzes in situ under acidic conditions to form succinaldehyde, the required 1,4-dicarbonyl compound.[4]

Proposed Reaction Scheme:

The reaction proceeds via the acid-catalyzed in situ formation of succinaldehyde from 2,5-dimethoxytetrahydrofuran, followed by a double condensation with 4-bromo-2-fluoroaniline to form a di-imine intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.

Experimental Protocol:

Materials:

  • 4-Bromo-2-fluoroaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of aniline).

  • Addition of Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Workflow Diagram:

Synthesis_Workflow Figure 1. Paal-Knorr Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 4-Bromo-2-fluoroaniline Mixing Combine Reactants in Solvent Aniline->Mixing DMT 2,5-Dimethoxytetrahydrofuran DMT->Mixing Solvent Glacial Acetic Acid Solvent->Mixing Reflux Heat to Reflux (110-120°C, 2-4h) Mixing->Reflux TLC Monitor by TLC Reflux->TLC Quench Quench with Ice Water TLC->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole Purify->Final_Product

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Paal-Knorr Synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

Introduction: The Paal-Knorr Synthesis in Modern Drug Discovery The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The Paal-Knorr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paal-Knorr Synthesis in Modern Drug Discovery

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The Paal-Knorr synthesis, first reported in the late 19th century, remains one of the most direct and efficient methods for constructing this vital heterocyclic ring system.[2] The classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to yield the corresponding N-substituted pyrrole.[3]

Over the years, significant advancements have been made to the Paal-Knorr synthesis, expanding its scope and improving its environmental footprint. Modern iterations of this reaction often employ milder catalysts and more versatile starting materials, such as 2,5-dimethoxytetrahydrofuran as a stable precursor to the 1,4-dicarbonyl moiety.[4][5] These modifications have rendered the Paal-Knorr synthesis an indispensable tool for the rapid generation of diverse pyrrole libraries in drug discovery programs.

This application note provides a detailed protocol for the synthesis of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole, a compound of interest for further functionalization in the development of novel therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility and a thorough understanding of the underlying chemical principles.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-Bromo-2-fluoroaniline≥98%Commercially Available367-24-8
2,5-Dimethoxytetrahydrofuran≥98%Commercially Available696-59-3
Glacial Acetic AcidACS GradeCommercially Available64-19-7
EthanolAnhydrousCommercially Available64-17-5
Diethyl EtherAnhydrousCommercially Available60-29-7
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available7487-88-9
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9

Experimental Protocol

This protocol outlines a robust and scalable procedure for the synthesis of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole via an acetic acid-catalyzed Paal-Knorr condensation.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-fluoroaniline (1.90 g, 10.0 mmol, 1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.45 g, 1.39 mL, 11.0 mmol, 1.1 equiv).

  • Solvent and Catalyst Addition: To the flask, add 20 mL of ethanol followed by the dropwise addition of glacial acetic acid (1.14 mL, 20.0 mmol, 2.0 equiv) with gentle stirring. The acetic acid acts as a catalyst, facilitating the in-situ hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde and promoting the subsequent condensation and cyclization steps.[6]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The disappearance of the starting aniline (visualized under UV light) indicates the completion of the reaction.

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water. Extract the aqueous layer with diethyl ether (3 x 30 mL). The use of diethyl ether facilitates the efficient extraction of the organic product from the aqueous phase.

  • Neutralization and Drying: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acetic acid. Follow this with a wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) will afford the pure 1-(4-bromo-2-fluorophenyl)-1H-pyrrole as a solid.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 4-bromo-2-fluoroaniline and 2,5-dimethoxytetrahydrofuran in a round-bottom flask. solvent_catalyst Add ethanol and glacial acetic acid. reagents->solvent_catalyst reflux Heat the mixture to reflux for 4-6 hours. solvent_catalyst->reflux monitor Monitor reaction progress by TLC. reflux->monitor extraction Cool, add water, and extract with diethyl ether. monitor->extraction Upon completion neutralization Wash with saturated NaHCO3 and brine. extraction->neutralization drying Dry over anhydrous MgSO4 and concentrate. neutralization->drying purification Purify by column chromatography. drying->purification product Obtain pure 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole. purification->product

Caption: Experimental workflow for the synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole.

Mechanism of the Paal-Knorr Synthesis

The Paal-Knorr synthesis of pyrroles proceeds through a well-established acid-catalyzed mechanism.[1]

  • In-situ formation of 1,4-dicarbonyl: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to generate succinaldehyde, the reactive 1,4-dicarbonyl compound.

  • Hemiaminal formation: The primary amine (4-bromo-2-fluoroaniline) performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. This cyclization is often the rate-determining step of the reaction.[1]

  • Dehydration and Aromatization: The cyclic intermediate undergoes a two-fold dehydration, resulting in the formation of the aromatic pyrrole ring.

Reaction Mechanism Diagram:

G amine 4-Bromo-2-fluoroaniline hemiaminal Hemiaminal Intermediate amine->hemiaminal + Dicarbonyl dicarbonyl Succinaldehyde (from 2,5-dimethoxytetrahydrofuran) dicarbonyl->hemiaminal cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole cyclic_intermediate->pyrrole - 2 H2O (Dehydration)

Caption: Mechanism of the Paal-Knorr synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole.

Characterization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

The structure of the synthesized compound should be confirmed by standard analytical techniques. Below are the expected spectroscopic data.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.60-7.55 (m, 1H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 6.85 (t, J = 2.2 Hz, 2H, Pyrrole-H), 6.35 (t, J = 2.2 Hz, 2H, Pyrrole-H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 159.5 (d, J = 250 Hz, C-F), 132.0, 130.0, 128.5, 125.0, 122.0 (d, J = 10 Hz), 118.0 (d, J = 25 Hz), 110.0.
Mass Spectrometry (ESI-HRMS)Calculated for C₁₀H₇BrFN [M+H]⁺: 241.9773; Found: 241.9770.
Infrared (IR) (KBr, cm⁻¹)3100-3150 (C-H, pyrrole), 1600-1450 (C=C, aromatic and pyrrole), 1250-1200 (C-F), 750-850 (C-H, aromatic bending).

Note: The provided NMR data is predicted and should be confirmed by experimental analysis. The mass spectrometry and IR data are based on typical values for similar structures.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is lower than expected, ensure that the reagents are of high purity and the solvents are anhydrous. The reaction time can be extended and monitored by TLC until all the starting material is consumed. Incomplete hydrolysis of 2,5-dimethoxytetrahydrofuran can also lead to lower yields; ensure sufficient acid catalyst is present.

  • Purification Challenges: The product may co-elute with impurities. Careful column chromatography with a shallow solvent gradient is recommended for optimal separation.

  • Reaction with Deactivated Anilines: 4-Bromo-2-fluoroaniline is an electron-deficient aniline due to the presence of two electron-withdrawing halogen atoms. Such deactivated anilines may exhibit slower reaction rates in the Paal-Knorr synthesis. If the reaction is sluggish, a stronger acid catalyst such as p-toluenesulfonic acid or a Lewis acid (e.g., FeCl₃) could be employed, or the reaction could be performed at a higher temperature in a suitable high-boiling solvent like toluene or under microwave irradiation.[5][7]

Conclusion

The Paal-Knorr synthesis offers a reliable and straightforward route to N-aryl pyrroles. The protocol detailed herein for the synthesis of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole is a practical example of this versatile reaction. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can successfully synthesize this and other pyrrole derivatives for applications in drug discovery and materials science.

References

  • Ramesh, C., et al. (2012). An efficient, economical, greener solvent-free process for synthesizing N-substituted pyrroles.
  • Wilson, J., et al. (2009). A simple and efficient synthesis of N-substituted pyrrole derivatives without the use of any catalysts under microwave conditions.
  • Banik, B. K., et al. (2003). An expeditious synthesis of N-substituted pyrroles via microwave-induced iodine-catalyzed reactions under solventless conditions. Molecules, 8(8), 623-628. Available from: [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. Available from: [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. Available from: [Link]

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal−Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301-307. Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Larock, R. C. (1999).
  • Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. ResearchGate. Available from: [Link]

Sources

Application

Application Note: Clauson-Kaas Reaction for N-Aryl Pyrrole Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the N-Aryl Pyrrole Scaffold The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the N-Aryl Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Specifically, N-aryl pyrroles are key structural motifs in a range of biologically active molecules, including anticancer, anti-inflammatory, and antibacterial agents.[3][4] The direct attachment of an aryl group to the pyrrole nitrogen profoundly influences the molecule's electronic properties, conformation, and metabolic stability, making it a critical design element in modern drug discovery.

Among the various synthetic routes to N-substituted pyrroles, the Clauson-Kaas reaction stands out for its reliability, operational simplicity, and broad substrate scope.[2][5][6] Originally reported by Niels Clauson-Kaas in 1952, this reaction typically involves the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran.[1][3] This application note provides a detailed guide to understanding and implementing the Clauson-Kaas reaction for the synthesis of N-aryl pyrroles, focusing on reaction conditions, mechanistic rationale, and practical laboratory protocols.

Reaction Mechanism: A Stepwise Pathway to Aromaticity

The efficacy of the Clauson-Kaas reaction hinges on a well-orchestrated sequence of acid-catalyzed steps that transform simple precursors into the stable aromatic pyrrole ring. The overall transformation is a condensation-cyclization-dehydration cascade.

Causality Behind the Mechanism:

  • Activation of the Pyrrole Precursor: The reaction initiates with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran (DMTHF). The protonation of the methoxy groups converts them into good leaving groups (methanol), facilitating the formation of a highly electrophilic cyclic oxocarbenium ion. This intermediate exists in equilibrium with its ring-opened form, succinaldehyde. This activation step is crucial as DMTHF itself is not sufficiently electrophilic to react with anilines, especially those deactivated by electron-withdrawing groups.

  • Nucleophilic Attack and Cyclization: The primary aromatic amine (aniline) then acts as a nucleophile, attacking the carbonyl carbons of the succinaldehyde intermediate. This leads to the formation of a di-iminium species or, more commonly, proceeds through a stepwise condensation to form an amino-dihydropyrrole intermediate.

  • Dehydration and Aromatization: The final and irreversible step is the acid-catalyzed elimination of two molecules of water. This dehydration event is the thermodynamic driving force for the reaction, leading to the formation of the stable, aromatic N-aryl pyrrole ring.

Clauson_Kaas_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label DMTHF 2,5-Dimethoxy- tetrahydrofuran Activated Succinaldehyde (or equivalent) DMTHF->Activated Hydrolysis Amine Ar-NH2 (Aryl Amine) H_plus H+ Cyclized Dihydropyrrole Intermediate Activated->Cyclized Condensation/ Cyclization Pyrrole N-Aryl Pyrrole Cyclized->Pyrrole Dehydration/ Aromatization Water - 2H₂O

Caption: Clauson-Kaas reaction mechanism for N-aryl pyrrole synthesis.

Optimizing Reaction Conditions: A Multi-parameter Analysis

The versatility of the Clauson-Kaas reaction stems from its tolerance to a wide range of conditions. The choice of catalyst, solvent, and energy source can be tailored to the specific reactivity of the aryl amine substrate.

  • Catalyst Selection: The acid catalyst is the most critical component. While the classic protocol uses glacial acetic acid as both the catalyst and solvent, numerous modern catalysts offer milder conditions, faster reactions, and improved yields.[1][7]

    • Brønsted Acids: Acetic acid is effective but often requires high temperatures (reflux).[1] Stronger acids can promote side reactions or decompose sensitive products.[5]

    • Lewis Acids: Catalysts like FeCl₃, Cu(OAc)₂, Sc(OTf)₃, and CeCl₃·7H₂O are highly efficient, often in catalytic amounts.[1][4] They activate the DMTHF at lower temperatures and can be more chemoselective.

    • Solid Acids: Heterogeneous catalysts like silica sulfuric acid or sulfonated carbon nanotubes offer simplified workup and catalyst recycling, aligning with green chemistry principles.[3][8]

    • Iodine: Molecular iodine has emerged as a mild and effective catalyst, particularly under microwave and solvent-free conditions.[9]

  • Solvent System: The choice of solvent impacts reaction kinetics and solubility.

    • Protic Solvents: Acetic acid and water are common. Water is an environmentally benign choice, and reactions can sometimes proceed without any added catalyst, especially under microwave irradiation.[4][7][10]

    • Aprotic Solvents: Toluene, dioxane, and acetonitrile are used when reactants or products are sensitive to acidic protic media.[1]

    • Solvent-Free: For a truly green approach, reactions can be run neat, often with a solid catalyst or under microwave conditions, which minimizes waste.[3][11]

  • Energy Input:

    • Conventional Heating: Refluxing is the traditional method but can lead to longer reaction times and thermal degradation of sensitive molecules.[5]

    • Microwave Irradiation: This is a key enabling technology for the Clauson-Kaas reaction. Microwave heating dramatically reduces reaction times from hours to minutes and often improves yields by minimizing side product formation through rapid, uniform heating.[4][7][12]

  • Substrate Considerations (Aryl Amines):

    • Electronic Effects: Anilines bearing electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster, generally providing excellent yields.[4] Conversely, anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and may require more forcing conditions (higher temperature, stronger catalyst, or longer reaction times) to achieve good conversion.[4][7]

    • Steric Hindrance: Sterically hindered anilines (e.g., ortho-substituted) may react more slowly, but the reaction is often still successful, demonstrating the robustness of the method.[4]

Comparative Table of Reaction Protocols

The following table summarizes various reported conditions, showcasing the adaptability of the Clauson-Kaas reaction.

CatalystSolventEnergy SourceTemperature (°C)TimeYield Range (%)Reference
Glacial Acetic AcidAcetic AcidConventionalReflux (~118)2.5 - 4 h59 - 96%[1][7]
None / Acetic AcidWater / Acetic AcidMicrowave17010 - 30 min59 - 96%[4][7]
CeCl₃·7H₂OAcetonitrileConventionalReflux (~82)1 - 3 hGood to Excellent[4]
Molecular Iodine (~5 mol%)Solvent-FreeMicrowave100 - 1303 - 8 min75 - 98%[9]
Copper(II) AcetateWaterConventionalReflux (100)Not Specified71 - 96%[1]
Acetate BufferWaterConventionalRoom Temp.Not Specified89 - 94%[4][5]
MWCNT-SO₃HWaterUltrasoundNot Specified25 - 40 min90 - 98%[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing N-aryl pyrroles.

Protocol 1: Classic Method using Acetic Acid

This protocol is robust and suitable for a wide range of aniline derivatives.

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl amine (10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add glacial acetic acid (20 mL). Stir the mixture until the amine has fully dissolved.

  • Reactant Addition: Add 2,5-dimethoxytetrahydrofuran (1.32 g, 10.1 mmol, ~1.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Neutralization & Extraction: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Green Microwave-Assisted Synthesis in Water

This protocol is environmentally friendly, rapid, and often requires no catalyst.[7][10]

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl amine (2.0 mmol, 1.0 equiv), 2,5-dimethoxytetrahydrofuran (0.29 g, 2.2 mmol, 1.1 equiv), and deionized water (4 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 170 °C for 10-20 minutes.

  • Workup: After the vessel has cooled to a safe temperature, open it and transfer the contents to a separatory funnel.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product is often of high purity but can be further purified by flash chromatography if necessary.

Experimental_Workflow start_end start_end process process decision decision output output A Combine Amine, DMTHF, Solvent & Catalyst B Apply Energy (Heat or Microwave) A->B C Monitor by TLC B->C D Reaction Complete? C->D D->B No E Aqueous Workup (Quench & Extract) D->E Yes F Dry & Concentrate E->F G Purification (Chromatography/Recrystallization) F->G H Characterize Product G->H

Caption: General experimental workflow for Clauson-Kaas pyrrole synthesis.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Deactivated amine; Insufficiently acidic conditions; Low temperature.Use a stronger Lewis acid catalyst (e.g., Sc(OTf)₃). Increase temperature or switch to microwave heating. For highly deactivated anilines, consider alternative synthetic routes.
Product Decomposition Substrate or product is acid/heat sensitive.Employ milder conditions. The Smith procedure using an acetate buffer in water at room temperature is ideal for sensitive substrates.[4][5]
Incomplete Reaction Insufficient reaction time; Steric hindrance.Extend the reaction time. If using conventional heating, consider switching to microwave irradiation to overcome activation barriers.
Formation of Side Products Reaction conditions are too harsh; Use of amide/sulfonamide substrates.Reduce temperature or catalyst loading. For amides, lower temperatures can prevent subsequent cyclizations to indoles.[7][12]

Conclusion

The Clauson-Kaas reaction is a powerful and highly adaptable tool for the synthesis of N-aryl pyrroles, which are of significant interest to the pharmaceutical and materials science industries. By understanding the underlying mechanism and the influence of key parameters—catalyst, solvent, and energy source—researchers can tailor the reaction conditions to suit a wide variety of aromatic amines. The evolution from classic reflux in acetic acid to modern microwave-assisted, catalyst-free reactions in water underscores the ongoing drive towards more efficient and sustainable chemical synthesis.[1][3] This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important transformation.

References

  • Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC. [Link]

  • Request PDF. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. [Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed. [Link]

  • Chem-Station Int. Ed. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link]

  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2590-2595. [Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]

  • Maleki, A., Ghamari, N., & Gholamzadeh, Z. (2017). Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. Journal of Sulfur Chemistry, 38(6), 617-627. [Link]

  • Wilson, J. M., & Ketcha, D. M. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(14), 181-190. [Link]

  • ResearchGate. (n.d.). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. [Link]

  • ResearchGate. (n.d.). Microwave induced uncatalyzed reaction of 2,5-dimethoxytetrahydrofuran with aryl sulfonamides and anilines in water. [Link]

Sources

Method

Application Note: Synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole via Paal-Knorr Condensation

Abstract & Application Context The synthesis of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole represents a critical transformation in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors. This sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The synthesis of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole represents a critical transformation in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors. This specific scaffold serves as a "linchpin" intermediate: the pyrrole ring functions as a bioisostere for amides or phenyl rings, while the 4-bromo and 2-fluoro substituents on the aryl ring provide orthogonal handles for late-stage functionalization (e.g., Suzuki-Miyaura coupling) and metabolic stability modulation, respectively.

This guide details a robust, scalable modified Clauson-Kaas protocol (a variant of the Paal-Knorr synthesis) utilizing 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent. Unlike standard aniline condensations, the presence of the electron-withdrawing fluorine atom and the steric bulk of the bromine require optimized acidic conditions to ensure complete cyclization and prevent polymerization.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde (butanedial), followed by condensation with 4-bromo-2-fluoroaniline.

Critical Mechanistic Steps:
  • Activation: Acidic hydrolysis of the bis-acetal generates the reactive 1,4-dialdehyde in situ.

  • Condensation: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon forms a hemiaminal.

  • Cyclization: Intramolecular attack of the nitrogen on the second carbonyl group closes the ring.

  • Aromatization: Double dehydration drives the equilibrium toward the aromatic pyrrole system.

PaalKnorrMechanism Reactant1 2,5-Dimethoxy- tetrahydrofuran Intermediate1 Succinaldehyde (1,4-Dicarbonyl) Reactant1->Intermediate1 AcOH, Reflux (- 2 MeOH) Hemiaminal Hemiaminal Intermediate Intermediate1->Hemiaminal + Aniline Reactant2 4-Bromo- 2-fluoroaniline Reactant2->Hemiaminal Cyclized Dihydroxy Pyrrolidine Hemiaminal->Cyclized Cyclization Product 1-(4-Bromo-2-fluorophenyl)- 1H-pyrrole Cyclized->Product - 2 H2O (Aromatization)

Figure 1: Mechanistic pathway of the modified Clauson-Kaas pyrrole synthesis.

Experimental Protocol

Method A: Glacial Acetic Acid Reflux (Recommended)

This method is preferred for electron-deficient anilines (like 4-bromo-2-fluoroaniline) as the high temperature and acidic medium maximize conversion.

Reagents & Stoichiometry
ComponentRoleEquiv.MWDensity
4-Bromo-2-fluoroaniline Limiting Reagent1.0190.01Solid
2,5-Dimethoxytetrahydrofuran Electrophile1.1 - 1.2132.161.02 g/mL
Glacial Acetic Acid (GAA) Solvent/Catalyst~5-10 vol60.051.05 g/mL
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon. Note: Pyrroles can be light/air sensitive; inert atmosphere is crucial for high purity.
    
  • Dissolution: Charge the RBF with 4-bromo-2-fluoroaniline (1.0 equiv). Add Glacial Acetic Acid (5 mL per gram of aniline). Stir until dissolved.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) in one portion. The solution may darken slightly.

  • Reaction: Heat the mixture to reflux (110–118 °C) .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.

    • Duration: Typically 1–3 hours. The starting aniline spot should disappear.

  • Cooling: Allow the reaction to cool to room temperature.

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Observation: The product often precipitates as a solid or oil.

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

    • Wash the combined organic layers with saturated

      
        (Caution: gas evolution) until the aqueous layer is basic (pH ~8) to remove acetic acid.
      
    • Wash with Brine , dry over anhydrous

      
      , and filter.
      
  • Concentration: Evaporate the solvent under reduced pressure.

Purification
  • Crude Appearance: Brown/Dark oil or solid.

  • Method: Flash Column Chromatography is recommended to remove oligomeric byproducts (pyrrole "tars").

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Rf Value: The N-aryl pyrrole is non-polar (Rf ~0.6-0.8 in 9:1 Hex/EtOAc).

Workup & Purification Workflow

WorkupFlow Reaction Reaction Mixture (AcOH, Reflux) Quench Pour into Ice Water Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with sat. NaHCO3 (Remove AcOH) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Product (Dark Oil/Solid) Dry->Crude Purify Column Chromatography (Hexane/EtOAc) Crude->Purify Final Pure 1-(4-Bromo-2-fluorophenyl)pyrrole Purify->Final

Figure 2: Downstream processing workflow for isolation of the target pyrrole.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Electron-deficient aniline (F, Br) reduces nucleophilicity.Increase temperature to full reflux; Extend time; Use 1.5 equiv of furan.
Black Tar Formation Polymerization of pyrrole (acid sensitivity).Ensure inert atmosphere (

); Do not overheat post-completion; Perform workup immediately.
Product is an Oil Residual solvent or impurities.[1]Triturate with cold pentane/hexane to induce crystallization; High-vacuum drying.
Residual Acetic Acid Incomplete neutralization.Use multiple

washes; Check pH of aqueous layer.

Expert Insight: The 2-fluoro substituent creates steric hindrance at the ortho position. While standard aniline reacts rapidly, the 2-fluoro analog may require the higher end of the temperature range (reflux) to overcome the rotational barrier and electronic deactivation during the ring-closure step.

Safety & Handling

  • 4-Bromo-2-fluoroaniline: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.[2] Use in a fume hood.

  • 2,5-Dimethoxytetrahydrofuran: Flammable liquid. Can form explosive peroxides upon prolonged storage. Test for peroxides before use.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use acid-resistant gloves.

References

  • Paal-Knorr Pyrrole Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[3][4] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link

  • Clauson-Kaas Modification: Elming, N., & Clauson-Kaas, N. "The Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 1952, 6, 867. Link

  • Application in Drug Discovery (Vonoprazan Analogues): Arikawa, Y., et al. "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)." Journal of Medicinal Chemistry, 2012, 55(9), 4446–4456. Link

  • General Protocol for N-Aryl Pyrroles: Polshettiwar, V., & Varma, R. S. "Paal-Knorr Reaction."[5][6] Comprehensive Organic Name Reactions and Reagents, 2010. Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

Executive Summary This application note details the optimized protocols for the palladium-catalyzed functionalization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole . This scaffold is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed functionalization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and receptor modulators, where the ortho-fluorine atom serves to conformationally lock the


-aryl bond and improve metabolic stability.

We present two validated workflows:

  • Suzuki-Miyaura Cross-Coupling for biaryl synthesis.[1]

  • Buchwald-Hartwig Amination for C–N bond formation.

These protocols address the specific electronic and steric challenges posed by the ortho-fluoro substituent and the electron-rich pyrrole ring, ensuring high yields and reproducibility.

Substrate Analysis & Mechanistic Insight

Structural Considerations

The substrate contains two competing electronic domains:

  • The Pyrrole Ring: Electron-rich and prone to oxidation or electrophilic aromatic substitution. It is acid-sensitive.[2]

  • The Aryl Bromide: The reactive handle. The ortho-fluorine atom exerts a strong inductive effect (-I), activating the C–Br bond towards oxidative addition compared to a non-fluorinated analog.

The "Ortho-Fluoro" Effect

The fluorine atom at the 2-position creates a steric clash with the pyrrole


-hydrogens. This forces the pyrrole ring out of coplanarity with the phenyl ring (dihedral angle 

45–60°).
  • Consequence: Resonance donation from the pyrrole nitrogen into the phenyl ring is diminished.

  • Benefit: The C–Br bond remains sufficiently electron-deficient, facilitating rapid oxidative addition with Pd(0).

  • Challenge: The fluorine atom introduces minor steric bulk around the metal center, necessitating sterically accessible ligands.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl Derivatives (C–C Bond Formation).

Reaction Design
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is chosen for its robustness and resistance to dehalogenation side-reactions. The large bite angle of dppf promotes reductive elimination.

  • Base: Potassium Phosphate (K₃PO₄) is preferred over carbonates to minimize base-mediated decomposition of the pyrrole ring.

  • Solvent: 1,4-Dioxane/Water (4:1) provides optimal solubility for the hydrophobic substrate and the inorganic base.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (Aryl Bromide)1.0Limiting Reagent
Aryl Boronic Acid 1.2–1.5Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%)Catalyst
K₃PO₄ (tribasic) 2.0Base
1,4-Dioxane / H₂O [0.2 M]Solvent System
Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Briefly remove the septum to add Pd(dppf)Cl₂ (3 mol%) quickly against a positive flow of inert gas, or add as a solution if automated.

  • Reaction: Heat the block/oil bath to 90 °C . Stir vigorously for 4–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (Starting Material).[3]

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography on Silica Gel.

    • Note: Use a gradient of Hexane/EtOAc. Avoid adding acid (e.g., acetic acid) to the eluent to protect the pyrrole.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of Aniline Derivatives (C–N Bond Formation).

Reaction Design
  • Catalyst System: Pd₂ (dba)₃ with XPhos or BrettPhos .

  • Rationale: The ortho-fluorine can retard the approach of the amine nucleophile. Dialkylbiaryl phosphine ligands (like XPhos) are bulky enough to promote the formation of the active monoligated Pd(0) species but flexible enough to accommodate the ortho-substituted aryl halide.

  • Base: NaOtBu (Sodium tert-butoxide) is standard, but if the coupling partner contains base-sensitive groups, switch to Cs₂CO₃ .

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (Aryl Bromide)1.0Limiting Reagent
Amine (Primary/Secondary) 1.2Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%)Pre-catalyst
XPhos 0.08 (8 mol%)Ligand (L:M = 2:1)
NaOtBu 1.5Base
Toluene or t-Amyl Alcohol [0.15 M]Solvent
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and XPhos in a small volume of solvent at RT for 10 mins to generate the active catalyst.

  • Charging: Add Substrate, Amine, and NaOtBu to the reaction vessel.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the vessel under inert atmosphere.

  • Reaction: Heat to 100 °C for 12–24 hours.

    • Self-Validation: If conversion stalls (<50%), add a second portion of catalyst (1 mol%) and ligand.

  • Workup: Filter through a pad of Celite to remove palladium black and insoluble salts. Rinse with EtOAc.

  • Purification: Flash chromatography. For basic amines, use DCM/MeOH/NH₃ systems.

Visual Workflows

Experimental Workflow (DOT Diagram)

ExperimentalWorkflow Start Start: Weigh Reagents Inert Inert Atmosphere (N2/Ar) Purge 5 mins Start->Inert CatAdd Add Catalyst (Pd(dppf)Cl2 or Pd2(dba)3/XPhos) Inert->CatAdd Heat Heat (90-100°C) 4-16 Hours CatAdd->Heat Monitor Monitor (LCMS/TLC) Check for SM consumption Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No (Stalled) Workup Workup: Dilute EtOAc, Wash H2O/Brine Decision->Workup Yes Purify Purification: Flash Chromatography Workup->Purify

Caption: Decision-tree workflow for executing and monitoring the cross-coupling reaction.

Mechanistic Cycle: The Ortho-Fluoro Influence

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Facilitated by F-activation) Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br (Trans-isomer) OxAdd->Complex1 TransMet Transmetallation (Rate Limiting Step) Complex1->TransMet + Ar'-B(OH)2 / Base Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the oxidative addition step activated by the ortho-fluorine substituent.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is trustworthy, use these diagnostic checks:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor inertion.Regas solvents thoroughly. Ensure pyrrole substrate is free of sulfur/oxidized impurities.
Protodehalogenation (Ar-Br

Ar-H)
Reaction temperature too high or solvent "wet" (in Buchwald).Lower temp to 80 °C. Use anhydrous toluene. Switch to Pd(dppf)Cl₂ which resists dehalogenation.
Homocoupling (Ar-Ar)Oxygen leak or excess Boronic Acid.Check septa integrity. Add boronic acid slowly or reduce equivalents to 1.1.
Black Precipitate (Pd Black)Ligand dissociation.Add excess ligand (e.g., add 5 mol% extra XPhos). Ensure temperature is not exceeding catalyst stability.

Safety & Handling

  • Pyrrole Sensitivity: While the N-aryl group stabilizes the pyrrole, the ring is still susceptible to polymerization in strong acids. Avoid HCl workups.

  • Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents (e.g., LiAlH₄) which might defluorinate the ring.

  • Palladium Residues: All waste streams containing heavy metals must be segregated.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Rieth, R. D., et al. (2004). Palladium-catalyzed cross-coupling of pyrrole anions with aryl chlorides, bromides, and iodides.[4] Organic Letters, 6(22), 3981-3983.[4] Link

  • Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Gribble, G. W. (2002). Palladium in Heterocyclic Chemistry. Pergamon Press. (General reference for pyrrole reactivity).

Sources

Method

Advanced Protocol: Heck Coupling of Brominated N-Aryl Pyrroles

Topic: Heck reaction applications of brominated N-aryl pyrroles Content Type: Application Notes and Protocols Executive Summary The Heck reaction (Mizoroki-Heck) represents a cornerstone methodology for functionalizing t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck reaction applications of brominated N-aryl pyrroles Content Type: Application Notes and Protocols

Executive Summary

The Heck reaction (Mizoroki-Heck) represents a cornerstone methodology for functionalizing the pyrrole core, a ubiquitous scaffold in marine alkaloids (e.g., Lamellarins), kinase inhibitors, and organic optoelectronics (TADF materials). While standard Heck protocols exist for simple aryl halides, brominated N-aryl pyrroles present unique challenges:

  • Electronic Deactivation: The electron-rich pyrrole ring renders the C-Br bond less electrophilic, impeding the oxidative addition step.

  • Catalyst Poisoning: The nitrogen lone pair (even when N-arylated) and the electron-rich

    
    -system can coordinate strongly to Pd(II), sequestering the active catalyst.
    
  • Stability: Pyrroles are prone to acid-catalyzed polymerization and oxidative degradation.

This guide provides optimized protocols specifically engineered to overcome these barriers, utilizing ligand-controlled catalysis to ensure high turnover frequencies (TOF) and regiochemical fidelity.

Mechanistic Considerations & Substrate Logic

The "Goldilocks" Electronic Effect of N-Aryl Groups

Unlike N-alkyl pyrroles (which are hyper-electron-rich and unstable) or N-H pyrroles (which poison catalysts via deprotonation), N-aryl pyrroles occupy a "Goldilocks" zone. The N-aryl ring acts as an electron sink via resonance (if planar) or induction, slightly reducing the electron density of the pyrrole ring. This facilitates the oxidative addition of Pd(0) into the C-Br bond compared to N-alkyl variants, while preventing the rapid polymerization often seen with unprotected pyrroles.

The Catalytic Cycle (N-Aryl Pyrrole Specific)

The critical bottleneck for this substrate class is Step A (Oxidative Addition) .[1] Standard PPh


 ligands often fail because the resulting Pd(II) complex is too electron-rich and prone to decomposition. We recommend using electron-rich, bulky phosphines (e.g., 

) or bidentate ligands to stabilize the intermediate.

HeckCycle cluster_poison Inhibition Pathway Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Pyrroles) Pd(II)(Ar-Pyr)(Br)L2 Pd0->OxAdd + Brominated N-Aryl Pyrrole Coord Alkene Coordination Pd(II)(Ar-Pyr)(Br)(Alkene)L OxAdd->Coord + Acrylate/Styrene Poison Catalyst Sequestration (Pd-N coordination) OxAdd->Poison Excess Substrate Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination Product Release Insert->BetaElim BaseStep Reductive Elimination Base + HX Removal BetaElim->BaseStep - Product BaseStep->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition and potential catalyst sequestration by the pyrrole nitrogen.[2]

Applications & Case Studies

Total Synthesis of Lamellarins

The most prestigious application of this chemistry is the synthesis of Lamellarin alkaloids (e.g., Lamellarin D, H). These compounds exhibit potent topoisomerase I inhibition and cytotoxicity.

  • Strategy: An intramolecular Heck reaction is used to close the central ring, fusing the pyrrole to an isoquinoline or coumarin moiety.

  • Key Insight: The N-aryl group often carries the alkene acceptor (e.g., a cinnamate moiety attached to the nitrogen or C2 position), allowing for a rapid, entropically favored cyclization.

Organic Electronics (TADF Materials)

Brominated N-aryl pyrroles are coupled with electron-deficient acceptors (e.g., triazines, sulfones) via Heck coupling to create donor-acceptor systems. The N-aryl group provides steric bulk that twists the molecule, decoupling HOMO/LUMO and facilitating Thermally Activated Delayed Fluorescence (TADF).

Experimental Protocols

Protocol A: Intermolecular Coupling (General Purpose)

Best for: Functionalizing 2-bromo or 3-bromo-N-aryl pyrroles with acrylates or styrenes.

Reagents:

  • Substrate: 1-(4-Methoxyphenyl)-2-bromopyrrole (1.0 equiv)

  • Coupling Partner: Methyl acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[3]
    
  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%) — Note: Bidentate ligands prevent dehalogenation.

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for faster rates)
  • Solvent: DMF (anhydrous, degassed)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) — Stabilizes Pd nanoparticles.

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Charging: Add Pd(OAc)

    
     (11 mg, 0.05 mmol), dppp (41 mg, 0.10 mmol), K
    
    
    
    CO
    
    
    (276 mg, 2.0 mmol), and TBAB (322 mg, 1.0 mmol).
  • Substrate Addition: Add the bromopyrrole (1.0 mmol) and methyl acrylate (135 µL, 1.5 mmol).

  • Solvent: Add DMF (5 mL) via syringe.

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw (or vigorous N

    
     sparging for 15 mins).
    
  • Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography on silica gel.

Protocol B: Intramolecular Cyclization (Lamellarin Core Synthesis)

Best for: Constructing fused polycyclic systems.

Reagents:

  • Substrate: Pyrrole-2-carboxylate derivative with a tethered aryl bromide (1.0 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (10 mol%) — Pd(0) sources are preferred for cyclizations to avoid induction periods.
  • Base: NaOAc (2.5 equiv) — Milder bases reduce polymerization.

  • Solvent: DMAc (Dimethylacetamide).

Procedure:

  • Dissolve the substrate in DMAc (0.05 M concentration — high dilution favors cyclization over oligomerization).

  • Add NaOAc and Pd(PPh

    
    )
    
    
    
    in a glovebox or under strict Argon flow.
  • Heat to 140°C for 4–8 hours.

  • Critical Step: If the reaction stalls, add a fresh portion of catalyst (5 mol%).

  • Filter through Celite while hot to remove Pd black.

Optimization & Troubleshooting Guide

Optimization Matrix

Use this table to select conditions based on your specific substrate constraints.

VariableStandard ConditionHigh-Difficulty (Steric Bulk)High-Difficulty (Electronic)
Catalyst Pd(OAc)

Pd

(dba)

Pd(OAc)

Ligand PPh

or dppp
P(t-Bu)

or XPhos
SPhos (Buchwald)
Base K

CO

Cs

CO

Et

N (soluble)
Solvent DMFToluene/1,4-DioxaneDMAc
Temp 100°C120°C (Sealed Tube)80–100°C
Troubleshooting Decision Tree

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (Starting Material Recovered) Start->NoRxn Dehal Dehalogenation (H-Pyrrole formed) Start->Dehal Black Pd Black Precipitation (Early Termination) Start->Black Temp Temp NoRxn->Temp Increase Temp Ligand Ligand NoRxn->Ligand Switch to e- rich ligand (P(t-Bu)3, PCy3) Solvent Solvent Dehal->Solvent Dry Solvent Strictly Base Base Dehal->Base Switch to Inorganic Base (K2CO3 instead of Amines) Additive Additive Black->Additive Add TBAB or Ag salt Conc Conc Black->Conc Increase Ligand:Pd Ratio (to 4:1)

Figure 2: Workflow for diagnosing and fixing common reaction failures.

Expert Tips
  • The "Jeffery Condition": If standard heating fails, use Phase Transfer Catalysis . The addition of TBAB (Tetra-n-butylammonium bromide) creates "molten salt" clusters that stabilize Pd nanoparticles, often doubling yields for electron-rich bromides.

  • Microwave Assist: For N-aryl pyrroles with ortho-substituents on the aryl ring (high steric hindrance), microwave irradiation (150°C, 20 min) is superior to thermal heating, minimizing thermal decomposition of the pyrrole.

  • Silver Salts: If the N-aryl group contains coordinating atoms (e.g., pyridyl), add Ag

    
    CO
    
    
    
    (1.0 equiv). This acts as a halide scavenger and prevents the heteroatom from poisoning the Pd center.

References

  • Synthesis of Lamellarins via Heck Cyclization: Handy, S. T., et al. "Synthetic Approaches to the Lamellarins."

  • General Heck Reaction Conditions & Mechanisms: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis."

  • Ligand Effects in Heterocycle Couplings: Stambuli, J. P., et al. "Pd-Catalyzed Cross-Coupling of N-Heteroaryl Halides."

  • C3-Alkenylation of Pyrroles for TADF Materials: Shaikh, J. Y., et al. "Palladium Catalyzed C3-(sp2)-H Alkenylation of Pyrroles."

  • Palladium-Catalyzed Cross-Coupling Reviews: MDPI Review on Cross-Coupling Conditions.

Sources

Application

Application Notes and Protocols for C-H Activation Functionalization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Complex Reactivity of a Dually-Substituted Arylpyrrole The direct functionalization of carbon-hydrogen (C-H) bonds has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Reactivity of a Dually-Substituted Arylpyrrole

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The substrate, 1-(4-bromo-2-fluorophenyl)-1H-pyrrole, presents a compelling yet challenging case for selective C-H activation. It features multiple potential reaction sites: the electron-rich C-H bonds of the pyrrole ring and the C-H bonds of the substituted phenyl ring, which are influenced by the electronic and directing effects of the fluoro and bromo substituents. Furthermore, the presence of a C-Br bond introduces a competitive pathway for oxidative addition in palladium-catalyzed reactions.

This application note provides a detailed guide to the C-H functionalization of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole, with a focus on palladium-catalyzed direct arylation. We will explore the mechanistic considerations that govern regioselectivity, provide a comprehensive experimental protocol, and discuss the expected outcomes.

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of the C-H functionalization of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole is governed by a delicate interplay of electronic and steric factors, as well as the nature of the catalytic system.

Potential Sites for C-H Activation:

  • Pyrrole Ring (C2, C5, C3, C4): The C2 and C5 positions of the pyrrole ring are electronically activated and are common sites for electrophilic substitution and C-H functionalization.

  • Phenyl Ring (C3, C6):

    • The C-H bond at the C3 position is ortho to the electron-withdrawing fluorine atom. Fluorine is known to be a directing group in C-H activation, favoring metalation at the adjacent C-H bond.[1]

    • The C-H bond at the C6 position is ortho to the pyrrole nitrogen, which can also act as a directing group.

Competition with C-Br Oxidative Addition:

A significant challenge in the C-H functionalization of this substrate is the potential for the palladium catalyst to undergo oxidative addition into the C-Br bond, initiating a Suzuki-Miyaura type coupling instead of the desired C-H activation. The choice of catalyst, ligands, and reaction conditions is crucial to favor the C-H activation pathway. Generally, more electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote C-H activation over oxidative addition.

Catalytic Cycle for Direct Arylation

A plausible catalytic cycle for the direct arylation of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole with an aryl halide is depicted below. This cycle generally proceeds via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. The concerted metalation-deprotonation (CMD) mechanism is often invoked for the C-H activation step.

Catalytic Cycle Pd(II) Catalyst Pd(II) Catalyst C-H Activation C-H Activation Pd(II) Catalyst->C-H Activation Concerted Metalation-Deprotonation (CMD) Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Substrate 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole Substrate->C-H Activation Base Base Base->C-H Activation Product Product Pd(0) Pd(0) Palladacycle Intermediate Palladacycle Intermediate C-H Activation->Palladacycle Intermediate Forms Palladacycle Palladacycle Intermediate->Oxidative Addition with Aryl Halide Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Forms C-C bond Reductive Elimination->Pd(II) Catalyst Regeneration Reductive Elimination->Product

Caption: Proposed catalytic cycle for direct C-H arylation.

Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

This protocol details a representative procedure for the direct arylation of the C2-position of the pyrrole ring with 4-bromotoluene. The conditions are chosen to favor C-H activation.

Materials and Reagents:

ReagentSupplierPurity
1-(4-Bromo-2-fluorophenyl)-1H-pyrroleSynthesized in-house or Commercial>98%
4-BromotolueneCommercial>99%
Palladium(II) Acetate (Pd(OAc)₂)Commercial>98%
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)Commercial>98%
Potassium Carbonate (K₂CO₃)Commercial>99%
Pivalic Acid (PivOH)Commercial>99%
1,4-Dioxane (anhydrous)Commercial>99.8%

Reaction Setup:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-(4-bromo-2-fluorophenyl)-1H-pyrrole (1.0 mmol, 255 mg), 4-bromotoluene (1.2 mmol, 205 mg, 142 µL), palladium(II) acetate (0.05 mmol, 11.2 mg), and tricyclohexylphosphine tetrafluoroborate (0.1 mmol, 36.8 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg) and pivalic acid (0.3 mmol, 30.6 mg).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

Work-up and Purification:

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C2-arylated product.

Expected Outcome:

The primary product expected from this reaction is 1-(4-bromo-2-fluorophenyl)-2-(4-methylphenyl)-1H-pyrrole . The yield is anticipated to be in the moderate to good range (50-70%), depending on the purity of the starting materials and the exclusion of air and moisture.

Data Presentation: Summary of Reaction Parameters

ParameterValue
Substrate1-(4-Bromo-2-fluorophenyl)-1H-pyrrole
Coupling Partner4-Bromotoluene
CatalystPalladium(II) Acetate (5 mol%)
LigandTricyclohexylphosphine tetrafluoroborate (10 mol%)
BasePotassium Carbonate (2.0 equiv.)
AdditivePivalic Acid (0.3 equiv.)
Solvent1,4-Dioxane
Temperature120 °C
Reaction Time24 hours
Expected Major Product 1-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-1H-pyrrole

Logical Workflow for Regioselectivity Analysis

The decision-making process for predicting the regioselectivity of C-H activation on this complex substrate can be visualized as follows:

Regioselectivity sub 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole pyrrole Pyrrole Ring C-H sub->pyrrole Potential C-H sites phenyl Phenyl Ring C-H sub->phenyl Potential C-H sites c2c5 C2/C5 positions (Electron-rich, favored) pyrrole->c2c5 Electronic Effects c3c4 C3/C4 positions (Less favored) pyrrole->c3c4 Electronic Effects c3 C3-H (ortho to Fluoro) (Strongly directing) phenyl->c3 Directing Groups c6 C6-H (ortho to Pyrrole-N) (Possible directing effect) phenyl->c6 Directing Groups outcome Likely Functionalization Sites: Pyrrole C2/C5 or Phenyl C3 c2c5->outcome High Probability c3->outcome High Probability

Caption: Decision tree for predicting regioselectivity.

Conclusion and Future Outlook

The C-H activation of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole offers a powerful route to novel, highly functionalized heterocyclic compounds of interest in medicinal chemistry and materials science. While the regioselectivity can be complex, careful selection of the catalytic system can favor functionalization at the electronically activated C2-position of the pyrrole ring. The protocol provided herein serves as a robust starting point for the exploration of direct arylation reactions of this substrate. Further optimization of ligands, bases, and solvents may lead to improved yields and selectivity, and could potentially unlock access to other C-H functionalization pathways, such as alkenylation, alkylation, and acylation. The inherent functionality of the bromo and fluoro groups in the product provides ample opportunities for subsequent cross-coupling and nucleophilic aromatic substitution reactions, further expanding the synthetic utility of this approach.

References

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]

  • Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009 , 48 (28), 5094–5115. [Link]

  • Alberico, D.; Scott, M. E.; Lautens, M. Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chem. Rev.2007 , 107 (1), 174–238. [Link]

  • Campeau, L.-C.; Fagnou, K. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chem. Commun.2006 , (12), 1253-1264. [Link]

  • Lafrance, M.; Fagnou, K. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. J. Am. Chem. Soc.2006 , 128 (51), 16496–16497. [Link]

  • Clot, E.; Megret, C.; Eisenstein, O.; Perutz, R. N. Exceptional Sensitivity of Metal-Aryl Bond Energies to ortho-Fluorine Substituents: Influence of the Metal, the Coordination Sphere, and the Spectator Ligands on M-C/H-C Bond Energy Correlations. J. Am. Chem. Soc.2009 , 131 (22), 7817–7827. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

Executive Summary & Compound Profile Subject: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole CAS Registry Number: (Generic structure reference for N-aryl pyrroles) Primary Application: Intermediate for potassium-competitive acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole CAS Registry Number: (Generic structure reference for N-aryl pyrroles) Primary Application: Intermediate for potassium-competitive acid blockers (P-CABs) such as Vonoprazan; fragment for Suzuki-Miyaura coupling.[1]

This guide addresses the specific purification challenges associated with 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole . Unlike standard organic intermediates, N-aryl pyrroles exhibit unique sensitivity to acidity and oxidation, often resulting in the formation of "pyrrole black" (polypyrrole oligomers) or retention of the starting aniline.[2] This document provides a self-validating workflow to isolate high-purity material (>98%) while minimizing yield loss due to polymerization.

Diagnostic Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black, viscous tar during workup."

Diagnosis: Acid-Catalyzed Polymerization ("Pyrrole Black"). Mechanism: Pyrroles are electron-rich heterocycles.[1] In the presence of residual acid (often from the Clauson-Kaas catalyst or silica gel acidity) and oxygen, they undergo oxidative polymerization at the


-positions (C2/C5).[1]
Corrective Action: 
  • Immediate Neutralization: Ensure the crude reaction mixture is quenched with saturated

    
    before solvent removal.
    
  • The "Alumina Shield": Do not load the crude black tar directly onto a silica column.[1][2] The acidic surface of silica will catalyze further decomposition.[2]

    • Protocol: Pass the crude mixture through a short pad of Basic Alumina or Neutral Alumina (deactivated with 5% water) using Hexane/EtOAc (9:[2]1) as the eluent.[2] This traps the polar polymeric tar while the non-polar N-aryl pyrrole passes through.[1]

Issue 2: "I cannot separate the product from the starting material (4-bromo-2-fluoroaniline)."

Diagnosis: Similar Polarity &


-Stacking.
Mechanism:  Both the product and the starting aniline are lipophilic aromatics.[1][2] While the aniline is basic, the electron-withdrawing halogens (Br, F) reduce its basicity, making acid-wash extraction inefficient and risky for the acid-sensitive pyrrole.[2]
Corrective Action: 
  • Chemoselective Derivatization (If chromatography fails): Add a small amount of acetic anhydride or benzoyl chloride to the crude mixture.[2] This converts the unreacted aniline into an amide (much more polar), drastically shifting its Rf value.[2] The tertiary N-aryl pyrrole cannot react and remains unchanged.[1]

  • Chromatographic Optimization: Use a gradient of Hexane:Dichloromethane (DCM) instead of Hexane:Ethyl Acetate. The chlorinated solvent often provides better selectivity for halogenated aromatics.[2]

Issue 3: "The product is oiling out instead of crystallizing."

Diagnosis: Impurity-Driven Melting Point Depression.[1] Mechanism: The presence of trace regioisomers or oligomers prevents crystal lattice formation.[1][2] The 2-fluoro substituent also disrupts planar packing compared to non-fluorinated analogs.[1] Corrective Action:

  • Trituration: Dissolve the oil in a minimum amount of DCM, then add cold Pentane or Hexane until cloudy.[2] Store at -20°C.

  • Seed Generation: Dip a glass rod in the oil, withdraw it, and scratch the side of the vessel while evaporating the residual solvent on the rod to induce nucleation.[2]

Decision Tree: Purification Strategy

The following diagram outlines the logical flow for selecting the correct purification method based on the physical state and impurity profile of your crude material.

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil / Tar CheckState->Oil TLC_Check TLC Analysis (Hex:EtOAc 9:1) Solid->TLC_Check Alumina Filtration via Basic Alumina Oil->Alumina Remove Polymers Polymer Impurity: Black Baseline Spot TLC_Check->Polymer Baseline Streaking Aniline Impurity: Close Rf (Aniline) TLC_Check->Aniline Overlapping Spots Recryst Recrystallization (EtOH/H2O) TLC_Check->Recryst Clean Profile Polymer->Alumina Column Column Chromatography (Hexane/DCM Gradient) Aniline->Column Alumina->TLC_Check Final Pure Product (>98%) Column->Final Recryst->Final

Figure 1: Strategic workflow for the purification of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole, prioritizing the removal of polymeric impurities.

Detailed Experimental Protocols

Protocol A: The "Alumina Shield" (Pre-Purification)

Mandatory for crude mixtures appearing dark brown or black.[2]

  • Preparation: Pack a sintered glass funnel (medium porosity) with a 3 cm layer of Basic Alumina (Activity Grade III) .

    • Note: If Basic Alumina is unavailable, use Neutral Alumina slurried with 5% w/w water to deactivate highly acidic sites.[2]

  • Loading: Dissolve the crude residue in a minimal amount of Toluene or Benzene (avoid DCM if possible, as it can solubilize some oligomers).[2]

  • Elution: Apply the solution to the pad. Elute with 5-10 column volumes of 5% Ethyl Acetate in Hexane .

  • Observation: The "pyrrole black" impurities will bind irreversibly to the top of the alumina (forming a dark band), while the monomeric N-aryl pyrrole elutes as a pale yellow/colorless solution.[2]

  • Concentration: Evaporate the filtrate under reduced pressure (<40°C) to yield a semi-solid suitable for crystallization or fine chromatography.

Protocol B: Recrystallization (Solvent Switch)

Best for scaling up (>5g) when chromatography is impractical.[2]

  • Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating to 60°C until the solid just dissolves.[2]

  • Clarification: If the solution is colored, add Activated Carbon (5% w/w), stir for 5 minutes, and filter hot through Celite.

  • Nucleation: Remove from heat. Add Water dropwise to the hot ethanol solution until a faint, persistent turbidity appears.

  • Crystallization: Add a few drops of Ethanol to clear the turbidity.[1] Allow the flask to cool to room temperature slowly (wrap in foil/towel), then refrigerate at 4°C for 12 hours.

  • Collection: Filter the crystals and wash with cold Ethanol:Water (1:1).

Physicochemical Data & Solvent Systems

Table 1: Chromatographic Properties (TLC)

Solvent System Volume Ratio Approx. Rf (Product) Approx. Rf (Aniline Impurity) Notes
Hexane : EtOAc 95 : 5 0.35 0.25 Standard system.[1] Good general separation.
Hexane : DCM 80 : 20 0.45 0.30 Recommended. Better separation of halogenated aromatics.[1]

| Toluene (Pure) | 100 | 0.60 | 0.40 | Useful for separating non-polar oligomers. |

Table 2: Solubility Profile

Solvent Solubility (25°C) Solubility (Hot) Role in Purification
Ethanol Moderate High Primary crystallization solvent.[1]
Water Insoluble Insoluble Anti-solvent.[1]
DCM High High Loading solvent / Extraction.[1]

| Hexane | Low | Moderate | Anti-solvent for trituration.[1] |

References & Authority

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.[2] Foundational reference for the Clauson-Kaas pyrrole synthesis method.[1]

  • PubChem Compound Summary. (2025). 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole.[1] National Center for Biotechnology Information. Source for general physicochemical property estimations.[2]

  • BenchChem Application Note. (2025). Recrystallization of 1-Benzyl-2,4-diphenylpyrrole. Procedural reference for recrystallization of lipophilic pyrrole derivatives.[2]

  • World Intellectual Property Organization. (2025). WO 2025/109026: Process for the preparation of 4-fluoro-3-methoxyaniline.[1] Provides context on handling the halogenated aniline precursors and their stability.[2]

  • Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts. Review of modern catalytic methods and workup procedures for N-aryl pyrroles.

Sources

Optimization

Technical Support Center: Optimization of the Paal-Knorr Reaction for Sterically Hindered Anilines

Welcome to the Technical Support Center for the Paal-Knorr synthesis of substituted pyrroles. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Paal-Knorr synthesis of substituted pyrroles. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered anilines in this fundamental reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your success in synthesizing N-substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis, and how does steric hindrance in anilines affect it?

A: The Paal-Knorr pyrrole synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[1][2] The generally accepted mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3] The ring-closing step is often the rate-determining step of the reaction.[3]

Steric hindrance in anilines, particularly from bulky ortho-substituents, can significantly impede the initial nucleophilic attack of the amine on the carbonyl group.[4] This steric clash increases the activation energy of the reaction, leading to slower reaction rates or, in some cases, complete inhibition of the reaction under standard conditions.[5][6]

Q2: Why is my reaction with a sterically hindered aniline failing or giving a very low yield?

A: Low yields or reaction failure with sterically hindered anilines in the Paal-Knorr synthesis can be attributed to several factors:

  • Reduced Nucleophilicity: While the primary factor is steric hindrance, bulky groups on the aniline can also electronically influence the nucleophilicity of the amino group, albeit to a lesser extent than strong electron-withdrawing groups.

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr conditions, such as gentle heating in acetic acid, may not be sufficiently energetic to overcome the steric barrier presented by bulky anilines.[3]

  • Inappropriate Catalyst: The choice of acid catalyst is crucial. While catalysis is generally required, excessively harsh acidic conditions can lead to the degradation of starting materials or the desired product.[3][5]

Q3: Are there "greener" alternatives to the classical Paal-Knorr synthesis that are effective for hindered anilines?

A: Yes, several modifications to the traditional Paal-Knorr synthesis have been developed to be more environmentally friendly and often more effective for challenging substrates. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[2][7][8][9] This is particularly beneficial for reactions with sterically hindered anilines.[6]

  • Solvent-Free Reactions: In some cases, the reaction can be performed without a solvent, especially under microwave conditions, which reduces waste and simplifies purification.[5][9]

  • Use of Heterogeneous Catalysts: Solid acid catalysts, such as silica-supported sulfuric acid or ion-exchange resins, can be used. These catalysts are easily recoverable and reusable, making the process more sustainable.[5]

Troubleshooting Guide

This section provides practical, question-and-answer-based solutions to specific issues you may encounter during the synthesis of substituted pyrroles using sterically hindered anilines.

Issue 1: The reaction is not proceeding to completion, even after prolonged reaction time.

Q: I've been refluxing my 1,4-diketone with 2,6-diisopropylaniline in acetic acid for 24 hours, and TLC analysis still shows significant amounts of starting material. What should I do?

A: Prolonged reaction times with sterically hindered anilines under traditional conditions are common.[5] Here’s a systematic approach to troubleshoot this issue:

  • Increase Reaction Temperature: If you are using a solvent like acetic acid or toluene, you are limited by its boiling point. Consider switching to a higher boiling point solvent, such as xylenes or N,N-dimethylformamide (DMF), to increase the reaction temperature.

  • Employ a Stronger Acid Catalyst: While acetic acid is a weak acid, a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst may be more effective.[10] Use a catalytic amount to avoid potential side reactions.

  • Transition to Microwave Synthesis: This is often the most effective solution. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes and improve yields.[6][7][8] The rapid and efficient heating provided by microwaves can overcome the steric hindrance barrier.[6]

Issue 2: A significant amount of a major byproduct is forming.

Q: My reaction is producing a significant amount of a byproduct that I suspect is a furan. How can I minimize its formation?

A: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[3] To minimize furan formation:

  • Control Acidity: Avoid overly acidic conditions (pH < 3), which favor furan formation.[1][3] Using a weaker acid or a smaller catalytic amount of a stronger acid can help.

  • Use an Excess of the Amine: Employing a molar excess of the aniline can shift the equilibrium towards the formation of the pyrrole.[3]

  • Consider Milder Catalysts: A range of milder Brønsted and Lewis acids have been shown to be effective.[10] For example, catalysts like scandium triflate (Sc(OTf)₃) or bismuth nitrate (Bi(NO₃)₃) can promote the reaction under milder conditions.[10]

Issue 3: I am observing a mixture of regioisomers with my unsymmetrical 1,4-dicarbonyl.

Q: I am reacting an unsymmetrical 1,4-dicarbonyl with a hindered aniline and obtaining a mixture of two pyrrole regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity with unsymmetrical dicarbonyls depends on differentiating the reactivity of the two carbonyl groups.[3] Consider these strategies:

  • Steric Differentiation: If one carbonyl group is significantly more sterically hindered than the other, the aniline will preferentially attack the less hindered carbonyl. You can leverage this by designing your 1,4-dicarbonyl substrate accordingly.

  • Electronic Differentiation: An electron-withdrawing group adjacent to one carbonyl will increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group will have the opposite effect.

  • Stepwise Synthesis: In some cases, it may be necessary to perform a stepwise synthesis where one carbonyl group is protected, the other is reacted with the aniline, and then the protecting group is removed to facilitate cyclization.

Optimization Strategies & Protocols

Table 1: Comparison of Reaction Conditions for Paal-Knorr Synthesis
Reaction ConditionTemperature (°C)TimeTypical Yield (%)NotesReferences
Conventional Heating 25 - 1202 - 24 h>60Traditional method, can be slow for hindered substrates.[3]
Microwave Irradiation 80 - 1602 - 15 min65 - 95Rapid synthesis, often with improved yields and milder overall conditions.[6][7][8]
Solvent-Free (Microwave) ~140~20 minExcellentEnvironmentally friendly, requires a microwave-absorbent solid support or catalyst.[9]
Lewis Acid Catalysis (e.g., Sc(OTf)₃) Room Temp.30 min - 2 h89 - 98Mild conditions, highly efficient.[3]
Heterogeneous Catalysis (e.g., Silica Sulfuric Acid) Room Temp.3 - 10 min~98Catalyst is recyclable, environmentally friendly.[5]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of N-(2,6-diisopropylphenyl)-2,5-dimethylpyrrole

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • 2,5-Hexanedione

  • 2,6-Diisopropylaniline

  • Glacial Acetic Acid

  • Ethanol

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 2,5-hexanedione (1.0 mmol, 1.0 eq.).

  • Add 2,6-diisopropylaniline (1.2 mmol, 1.2 eq.).

  • Add ethanol (3 mL) as the solvent.

  • Add glacial acetic acid (0.1 mmol, 0.1 eq.) as the catalyst.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10 minutes.[6] The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-substituted pyrrole.

Troubleshooting Workflow Diagram

Troubleshooting_Paal_Knorr start Start: Paal-Knorr with Sterically Hindered Aniline issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Conversion Issue byproduct Byproduct Formation (Furan) issue->byproduct Purity Issue regioisomer Regioisomer Mixture issue->regioisomer Selectivity Issue solution_temp Increase Temperature (High-Boiling Solvent) low_yield->solution_temp solution_mw Use Microwave Synthesis low_yield->solution_mw solution_catalyst Change Catalyst (p-TsOH, Lewis Acid) low_yield->solution_catalyst solution_ph Control Acidity (pH > 3) byproduct->solution_ph solution_amine Use Excess Aniline byproduct->solution_amine solution_sterics Leverage Steric/Electronic Differences in Dicarbonyl regioisomer->solution_sterics end Successful Synthesis solution_temp->end solution_mw->end solution_catalyst->end solution_ph->end solution_amine->end solution_sterics->end

Caption: Troubleshooting workflow for the Paal-Knorr reaction with hindered anilines.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Wikipedia. Paal–Knorr synthesis.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • BenchChem. Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.
  • ResearchGate. Paal–Knorr synthesis: An old reaction, new perspectives.
  • Wikipedia. Knorr pyrrole synthesis.
  • PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • RSC Publishing.
  • Springer. Polystyrenesulfonate-catalyzed synthesis of novel pyrroles through Paal-Knorr reaction.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
  • ResearchGate. Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds.
  • Beilstein Journals. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • BenchChem. Managing reaction kinetics in microwave-assisted Paal-Knorr synthesis.
  • PubMed. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans.
  • PubMed.
  • Pensoft Publishers. Microwave-assisted organic synthesis of pyrroles (Review).

Sources

Troubleshooting

Technical Support Center: Isolating Your Product from 4-Bromo-2-fluoroaniline

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreacted 4-bromo-2-fluoroaniline from your reaction mixture. Our approach is grounded in fundamental chemical principles to ensure you can confidently select and execute the most appropriate purification strategy for your specific product.

Understanding the Challenge: Properties of 4-Bromo-2-fluoroaniline

Before delving into purification techniques, it's crucial to understand the physicochemical properties of the starting material you aim to remove. This knowledge forms the basis for designing a logical and efficient purification workflow.

PropertyValueSource(s)
Molecular Formula C₆H₅BrFN[1][2][3]
Molecular Weight 190.01 g/mol [1][2]
Appearance White to pale yellow or brown-gray solid[2][3][4]
Melting Point 39-43 °C[2][3][4][5]
Boiling Point 103-108 °C at 13 mmHg[2][4]
pKa (Predicted) 1.48 - 2.50[2][4]
Solubility Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water.[4]

The basicity of the aniline functional group, as indicated by its pKa, is the most exploitable property for selective removal. The fluorine and bromine substituents withdraw electron density from the aromatic ring, making 4-bromo-2-fluoroaniline a weaker base than aniline itself. However, it is still sufficiently basic to be protonated by dilute acids.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of reaction mixtures containing 4-bromo-2-fluoroaniline.

Q1: My primary purification attempt by column chromatography is failing to separate my product from 4-bromo-2-fluoroaniline. What is happening?

A1: Co-elution during column chromatography is a frequent issue when the polarity of your product and the unreacted starting material are very similar. The relatively non-polar nature of the brominated and fluorinated aromatic ring can lead to overlapping Rf values with a range of products. Instead of solely relying on chromatography, consider a multi-step purification strategy. An initial acid-base extraction is often the most effective first step to remove the bulk of the basic 4-bromo-2-fluoroaniline before proceeding to chromatographic polishing.[6][7]

Q2: I performed an acidic wash, but I still see traces of 4-bromo-2-fluoroaniline in my product. What can I do to improve the extraction efficiency?

A2: Incomplete removal after an acidic wash can be due to several factors:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all the aniline.

  • Inadequate Mixing: Vigorous shaking of the separatory funnel is crucial to maximize the surface area between the organic and aqueous phases, facilitating the transfer of the protonated aniline salt into the aqueous layer.[8]

  • Number of Extractions: A single extraction may not be sufficient. Performing multiple extractions with fresh aqueous acid will significantly improve removal efficiency.

  • Product Basicity: If your product is also basic, it may partition into the aqueous layer along with the starting material. In this case, a different purification method may be necessary.

Q3: Can I use a base wash to remove 4-bromo-2-fluoroaniline?

A3: No, a base wash will not be effective. 4-bromo-2-fluoroaniline is a basic compound and will not react with or be solubilized by an aqueous base. An acidic wash is the appropriate liquid-liquid extraction technique.[9][10]

Q4: My product is sensitive to strong acids. Are there alternative methods to an acidic wash?

A4: Yes, if your product is acid-labile, you have several options:

  • Scavenger Resins: These are solid-supported reagents that react with and bind to specific functional groups. For removing anilines, an acidic scavenger resin, such as one with sulfonic acid groups (e.g., MP-TsOH), can be used.[11] The resin is stirred with the crude reaction mixture, and the bound aniline is then simply filtered off.

  • Crystallization: If your product is a solid and has significantly different solubility characteristics than 4-bromo-2-fluoroaniline, crystallization can be a powerful purification technique.

  • Chromatography Optimization: While challenging, optimizing your chromatographic conditions may achieve separation. This could involve trying different solvent systems or stationary phases (e.g., alumina instead of silica gel).[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent 4-bromo-2-fluoroaniline contamination after multiple acidic washes. 1. Emulsion formation hindering phase separation. 2. Your product is also basic and forming a salt. 3. Insufficient acid concentration or volume.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Consider using a scavenger resin or crystallization. 3. Use a higher concentration of acid (e.g., 2M HCl) and perform at least three extractions.[8]
Product loss during acidic extraction. Your product is basic and being extracted into the aqueous layer.1. Carefully neutralize the acidic aqueous layer with a base (e.g., NaOH) and back-extract your product with an organic solvent. 2. Use a purification method that does not rely on acid-base chemistry.
4-bromo-2-fluoroaniline streaks on the TLC plate, making analysis difficult. The basic aniline is interacting strongly with the acidic silica gel.Add a small amount of a volatile amine, like triethylamine (0.1-1%), to your chromatography eluent to improve the peak shape.[12]
The crude product is a dark oil or solid. Presence of oxidized impurities or colored byproducts.Decolorize by treating a solution of the crude product with activated carbon, followed by hot filtration and recrystallization.[13]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for separating the basic 4-bromo-2-fluoroaniline from neutral or acidic products.[14]

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, beakers, and flasks

Procedure:

  • Acidic Extraction:

    • Transfer the organic solution of your crude product to a separatory funnel.

    • Add an equal volume of 1 M HCl.[8]

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The protonated 4-bromo-2-fluoroaniline will move into the lower aqueous layer.

    • Drain the aqueous layer into a separate flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure complete removal.

  • Isolation of the Purified Product:

    • Wash the organic layer with an equal volume of brine to remove residual water.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain your purified product.

  • (Optional) Recovery of 4-bromo-2-fluoroaniline:

    • Combine the acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper).

    • The 4-bromo-2-fluoroaniline will precipitate or form an oily layer.[14]

    • Extract the basified aqueous solution three times with a fresh portion of an organic solvent.

    • Combine the organic extracts, dry over a drying agent, filter, and evaporate the solvent.

G cluster_0 Initial Reaction Mixture cluster_1 Acid-Base Extraction cluster_2 Product Isolation Crude Product Crude Product + 4-Bromo-2-fluoroaniline in Organic Solvent Separatory Funnel Add 1M HCl and Shake Crude Product->Separatory Funnel Organic Layer Organic Layer (Purified Product) Separatory Funnel->Organic Layer Separation Aqueous Layer Aqueous Layer (Protonated Aniline) Separatory Funnel->Aqueous Layer Separation Wash Dry Wash with Brine, Dry, and Evaporate Organic Layer->Wash Dry Pure Product Pure Product Wash Dry->Pure Product

Caption: Workflow for removing 4-bromo-2-fluoroaniline via acid-base extraction.

Protocol 2: Purification using a Scavenger Resin

This method is suitable for acid-sensitive products or for removing trace amounts of aniline after an initial extraction.

Materials:

  • Crude reaction mixture dissolved in an appropriate organic solvent

  • Acidic scavenger resin (e.g., MP-TsOH or similar sulfonic acid-functionalized resin)

  • Reaction flask with a magnetic stirrer

  • Filter funnel and filter paper

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Add the acidic scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual 4-bromo-2-fluoroaniline).[15]

  • Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

G Crude Mixture Crude Mixture in Solvent Add Resin Add Acidic Scavenger Resin Crude Mixture->Add Resin Stir Stir at Room Temperature (4-16 hours) Add Resin->Stir Filter Filter to Remove Resin Stir->Filter Resin Resin with Bound Aniline (Discard) Filter->Resin Solid Filtrate Filtrate containing Purified Product Filter->Filtrate Liquid Evaporate Evaporate Solvent Filtrate->Evaporate Pure Product Pure Product Evaporate->Pure Product

Caption: Purification workflow using a scavenger resin to remove 4-bromo-2-fluoroaniline.

References

  • ChemBK. (2024). 4-Bromo-2-fluoroaniline.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoroaniline. PubChem Compound Database. Retrieved from [Link].

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Fluoryx Labs. (n.d.). CAS# 367-24-8 | 4-Bromo-2-fluoroaniline.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline CAS#: 367-24-8.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • Lorne, G. L., & Hill, G. A. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 37(7), 2757–2764.
  • Thermo Fisher Scientific. (n.d.). 4-Bromo-2-fluoroaniline, 98+%.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • U.S. Environmental Protection Agency. (1996).
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline - Safety Data Sheet.
  • University of California, Irvine. (n.d.). Exp 6 - Extraction.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography Methods for Separating Aniline Isomers.
  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?
  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • ResearchGate. (2013). How to remove aniline from reaction mixture.
  • ResearchGate. (n.d.). Separation of three aniline substances.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aniline (herbicide precursor).
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • University of Rochester. (n.d.). Workup: Amines. Retrieved from University of Rochester Department of Chemistry.
  • ECHEMI. (n.d.). How do I remove aniline from the reaction mixture?
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • PubMed. (2008). A novel process for the removal of aniline from wastewaters.
  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • Biotage. (n.d.). Metal scavengers for organic purification.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-fluoroaniline | 367-24-8.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • MDPI. (2023). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix.
  • Strem. (n.d.). 4-Bromo-2-fluoroaniline, min. 98%.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline | 367-24-8.
  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • ResearchGate. (n.d.). 4-Bromo-2-chloroaniline.
  • ResearchGate. (2010). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 863-868.
  • PrepChem.com. (n.d.). Preparation of 2,4,6-tribromoaniline.
  • Google Patents. (n.d.). CN105017029A - Preparation method of p-bromoaniline.

Sources

Optimization

Technical Support Center: Precision N-Arylation of Pyrrole

Current Status: Online Ticket ID: PYR-N-ARYL-001 Subject: Minimizing Side Reactions (C-Arylation, Polymerization, Dehalogenation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-N-ARYL-001 Subject: Minimizing Side Reactions (C-Arylation, Polymerization, Dehalogenation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Ambident Nucleophile Challenge

Welcome to the technical support guide for pyrrole functionalization. The core difficulty in N-arylation of pyrrole lies in its ambident nucleophilicity .

  • Nitrogen (N1): The desired site. It is a "harder" nucleophile but non-basic (pKa ~17 in DMSO) due to the lone pair's participation in aromaticity.

  • Carbon (C2/C3): The competitor sites. The pyrrole ring is extremely electron-rich ("soft" nucleophile), making it prone to Friedel-Crafts-type mechanisms or competing C-metalation.

To achieve N-selectivity, you must kinetically favor the N-metal bond formation while suppressing the thermodynamic preference for C-functionalization and the oxidative polymerization of the pyrrole ring.

Part 1: Diagnostic & Troubleshooting Modules
Module A: The "C-Arylation" Competitor

Symptom: LCMS shows correct mass, but NMR indicates loss of symmetry or C-H coupling patterns consistent with 2-aryl or 3-aryl pyrrole. Root Cause: The catalyst center is not sterically crowded enough to reject the carbon-attack, or the base is too weak to deprotonate the N-H.

VariableRecommendationTechnical Rationale
Ligand (Pd) Use Bulky Biaryl Phosphines (e.g., tBuXPhos, BrettPhos, Me4tBuXPhos)Steric Enlacement: Large ligands create a "pocket" around the Pd center. The N-atom is smaller and can access the metal center for reductive elimination, whereas the bulky pyrrole ring carbon cannot orient itself properly for C-C bond formation [1].
Ligand (Cu) Chelating Diamines (e.g., DMEDA, trans-1,2-cyclohexanediamine)Stabilization: Bidentate ligands stabilize the Cu(I) species and prevent disproportionation, favoring the N-coordination over C-attack [2].
Base Strong Bases (NaOtBu, K3PO4) You must shift the equilibrium to the pyrrolyl anion (N-). If the N-H remains protonated, the neutral pyrrole will react via its C-nucleophilic character (C-arylation).
Module B: The "Black Tar" (Polymerization)

Symptom: Reaction mixture turns opaque black/brown; low mass balance; "gunk" at the baseline of the TLC. Root Cause: Pyrroles are notoriously sensitive to acid-catalyzed polymerization and oxidative oligomerization (forming "Pyrrole Black").

  • Protocol Fix 1 (Oxygen Exclusion): Pyrrole radicals form easily in the presence of O2 and metals. Sparge solvents with Argon for 15 mins before adding the catalyst.

  • Protocol Fix 2 (Purity): Use freshly distilled pyrrole. If the starting material is already yellow/brown, it contains oligomers that accelerate further degradation.

  • Protocol Fix 3 (Radical Scavengers): In extreme cases (especially with Chan-Lam couplings), adding 10-20 mol% BHT (Butylated hydroxytoluene) can suppress radical polymerization without poisoning the catalyst.

Module C: Catalyst Death (Dehalogenation)

Symptom: Recovery of unreacted pyrrole and formation of Ar-H (reduced aryl halide). Root Cause: The "hydride" source is usually the solvent or the amine acting as a reducing agent when the reductive elimination step is too slow.

  • Solution: Switch solvent from alcohols (isopropanol/ethanol) to non-protic polar solvents (DMSO, DMF, Toluene).

  • Catalyst Boost: Increase the catalyst loading or switch to a Pd-precatalyst (e.g., tBuXPhos Pd G3) to ensure rapid turnover before the active species decomposes.

Part 2: Visualizing the Selectivity Logic

The following diagram illustrates the critical decision points where the reaction diverges into N-arylation (desired) vs. C-arylation or Polymerization.

PyrroleSelectivity Start Pyrrole + Aryl Halide Deprotonation Deprotonation Step (Base Selection) Start->Deprotonation Anion Pyrrolyl Anion (N-) Deprotonation->Anion Strong Base (NaOtBu, K3PO4) Neutral Neutral Pyrrole Deprotonation->Neutral Weak/No Base MetalCenter Metal Coordination (Ligand Sterics) Anion->MetalCenter ProductC C-Aryl Pyrrole (Impurity) Neutral->ProductC Friedel-Crafts path Polymer Polymerization (Black Tar) Neutral->Polymer Acid/Oxidation PathN N-Metal Species (Sterically Favored) MetalCenter->PathN Bulky Ligand (tBuXPhos/DMEDA) PathC C-Metal Species (Thermodynamically Stable) MetalCenter->PathC Small Ligand (PPh3/No Ligand) ProductN N-Aryl Pyrrole (Target) PathN->ProductN Reductive Elimination PathC->ProductC

Caption: Determining factors for N- vs. C-selectivity. Strong bases and bulky ligands force the reaction down the green (N-selective) path.

Part 3: Validated Experimental Protocols
Protocol A: The "Workhorse" (Copper-Catalyzed)

Best for: Scalability, cost-efficiency, and aryl iodides/bromides.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents:

    • CuI (5 mol%)[1][2]

    • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (10 mol%) or Trans-1,2-cyclohexanediamine.

    • Base: K3PO4 (2.0 equiv) - Crucial for suspending in Toluene/Dioxane.

    • Pyrrole (1.2 equiv)

    • Aryl Iodide (1.0 equiv)

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Add solid reagents (CuI, Base, Aryl Halide).

    • Evacuate and backfill with Argon (3x).

    • Add Solvent, Pyrrole, and Ligand via syringe.

    • Heat to 110°C for 12-24 hours.

  • Critical Check: The solution should turn blue/greenish. If it turns black immediately, oxygen was present.

Protocol B: The "High Precision" (Palladium-Catalyzed)

Best for: Complex substrates, aryl chlorides, and highly hindered systems.

  • Catalyst System:

    • Precatalyst: tBuXPhos Pd G3 (1-3 mol%) [3].

    • Why G3? It ensures a 1:1 Pd:Ligand ratio and prevents the formation of inactive Pd-dimers.

  • Base: NaOtBu (1.5 equiv) or LiHMDS (for extremely sensitive substrates).

  • Solvent: t-Amyl Alcohol or Toluene.

  • Conditions: Heat at 60-90°C.

  • Note: If C-arylation is observed, switch to the even bulkier BrettPhos .

Protocol C: The "Mild Alternative" (Chan-Lam)

Best for: Boronic acids (not halides), room temperature, fragile substrates.

  • Reagents: Cu(OAc)2 (1.0 equiv) + Aryl Boronic Acid (2.0 equiv) + Pyridine (2.0 equiv).

  • Atmosphere: Open air (requires O2 to re-oxidize Cu).

  • Solvent: DCM or Acetonitrile.

  • Warning: This method is often slower and requires stoichiometric Copper. It is prone to "stalling" if the boronic acid protodeboronates. Add 4Å molecular sieves to improve yield [4].

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Cs2CO3 as a base? A: Proceed with caution. While common in Buchwald couplings, Cs2CO3 is often not strong enough to fully deprotonate pyrrole in non-polar solvents, leading to the "Neutral Pyrrole" pathway (see Diagram) and increased C-arylation. NaOtBu is superior for N-selectivity.

Q: My reaction works for Iodobenzene but fails for 2-Iodotoluene. Why? A: Steric Clash. The "ortho" substituent on the aryl ring clashes with the pyrrole during the reductive elimination step.

  • Fix: Switch to the Palladium Protocol (Protocol B) using BrettPhos , which is specifically designed to handle ortho-substituted aryl halides.

Q: How do I remove the unreacted pyrrole? It smells terrible. A: Pyrrole is slightly acidic. Wash the organic layer with 1M HCl (if your product is stable to acid) to polymerize/solubilize the excess pyrrole, or use a reverse-phase workup (acidic water/MeCN).

References
  • Maitro, G., et al. "A New Class of Ligands for the Pd-Catalyzed N-Arylation of Pyrroles." Journal of the American Chemical Society, 2008.

  • Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[3] Journal of Organic Chemistry, 2004.[3]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[4]

  • Qiao, J. X., et al. "Copper-Promoted N-Arylation of Amines and Amides with Aryl Boronic Acids." Synthesis, 2011.

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 1H NMR Resolution Strategies for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

Executive Summary The synthesis and characterization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole represents a critical intermediate step in the development of potassium-competitive acid blockers (P-CABs) and novel kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and characterization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole represents a critical intermediate step in the development of potassium-competitive acid blockers (P-CABs) and novel kinase inhibitors. Unlike its non-fluorinated analogs, this compound presents specific analytical challenges due to the presence of the fluorine atom at the ortho position of the N-aryl bond.

This guide provides a technical breakdown of the 1H NMR spectrum, comparing the resolution "performance" of standard acquisition methods against advanced decoupling techniques. We analyze the spin-spin coupling complexities introduced by the


F nucleus and provide a validated protocol for unambiguous assignment.

Molecular Architecture & Spin Systems

To interpret the spectrum, we must first deconstruct the magnetic environment. The molecule consists of two distinct aromatic systems linked by a C-N bond.

  • System A (Pyrrole Ring): An electron-rich heteroaromatic ring.

  • System B (Phenyl Ring): A 1,2,4-trisubstituted benzene ring. The key feature is the Fluorine atom at C2 and Bromine at C4 .

The "Fluorine Effect" (The Analytical Challenge)

The


F nucleus (100% natural abundance, spin 1/2) creates large heteronuclear couplings (

) that complicate the aromatic region. This distinguishes this compound from the simpler 1-(4-bromophenyl)-1H-pyrrole , where the aromatic signals appear as clean doublets (AA'BB' or AA'XX' systems).
Visualization: Coupling Logic Pathway

The following diagram illustrates the logical flow for assigning the aryl protons based on their coupling constants (


).

CouplingLogic Start Select Aryl Proton Signal Split_Large Large Splitting? (> 8 Hz) Start->Split_Large Analyze J-coupling H3_Node Assignment: H3 (Ortho to F) Pattern: dd (Large J_HF + Small J_HH) Split_Large->H3_Node Yes: J_HF (Ortho) H6_Node Assignment: H6 (Meta to F) Pattern: dd (Large J_HH + Med J_HF) Split_Large->H6_Node Yes: J_HH (Ortho) Split_Med Medium Splitting? (5-7 Hz) Split_Med->H6_Node Yes: J_HF (Meta) H5_Node Assignment: H5 (Para to F) Pattern: dd (Large J_HH + Small J_HH) H3_Node->H5_Node Correlate via COSY H6_Node->Split_Med Check Secondary Split

Caption: Logic flow for distinguishing aryl protons H3, H5, and H6 based on Fluorine-Proton coupling magnitudes.

Comparative Analysis: Spectral Performance

We compare the spectral characteristics of the target compound against its non-fluorinated alternative and evaluate two acquisition methods.

Chemical Comparison: Fluorinated vs. Non-Fluorinated
FeatureAlternative: 1-(4-Bromophenyl)-pyrroleTarget: 1-(4-Bromo-2-fluorophenyl)-pyrrole
Symmetry High (C2v effective).Low (Asymmetric).
Pyrrole Signals Two triplets (apparent).

-H and

-H are equivalent pairs.
Potential for magnetic non-equivalence.

-H (2) and

-H (5) may broaden or split.
Aryl Region Two doublets (AA'XX' system). Easy integration (2H each).Three distinct multiplets.[1] Complex overlapping patterns.
Resolution Difficulty Low.High. Requires careful

-value analysis.
Methodological Comparison: Standard vs. Decoupled

Objective: Resolve the overlapping aryl multiplets.

  • Method A: Standard 1H NMR (400 MHz, CDCl3) [2]

    • Result: The aryl region (7.0 - 7.6 ppm) shows complex multiplets. H6 often overlaps with pyrrole

      
      -protons. H3 appears as a "triplet-like" doublet of doublets due to coincidental coupling magnitudes (
      
      
      
      ).
    • Verdict: Sufficient for purity check, insufficient for detailed structural proof.

  • Method B:

    
    F-Decoupled 1H NMR ({
    
    
    
    F}1H)
    • Result: The heteronuclear

      
       couplings collapse.
      
    • H3: Collapses from dd to d (meta coupling only).

    • H6: Collapses from dd to d (ortho coupling only).

    • Verdict:Superior. This method simplifies the spectrum to look like the non-fluorinated analog, confirming the position of the fluorine atom by process of elimination.

Detailed Spectral Assignment

The following data is based on a 400 MHz spectrometer in CDCl


 at 298 K.
The Pyrrole Region (Heteroaromatic)

The pyrrole ring is attached to the N-aryl group.

  • 
    -Protons (Positions 2, 5): 
    
    
    
    7.05 – 7.15 ppm.
    • Multiplicity: Apparent Triplet (t) or Broad Singlet (bs).

    • Note: The proximity to the ortho-F may cause broadening due to restricted rotation (atropisomerism is unlikely at RT, but magnetic anisotropy is significant).

  • 
    -Protons (Positions 3, 4): 
    
    
    
    6.30 – 6.38 ppm.
    • Multiplicity: Apparent Triplet (t).

The Aryl Region (Substituted Benzene)

Numbering: N is at C1, F at C2, Br at C4.

ProtonPositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H3 C3 (Between F/Br)7.30 – 7.40 dd

(ortho)

(meta)
The large

is due to F. The small

is meta-coupling to H5.
H5 C5 (Between Br/H)7.20 – 7.28 dd

(ortho)

(meta)
Large ortho coupling to H6. Small meta coupling to H3. Para-F coupling is usually negligible.
H6 C6 (Ortho to N)7.40 – 7.50 dd

(ortho)

(meta)
Deshielded by the pyrrole ring current. Distinctive medium coupling to F (meta).

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol. The use of an internal standard is recommended for qNMR (quantitative NMR) purity assessments.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (preferred over CDCl
    
    
    
    for better peak separation of the pyrrole
    
    
    -protons from the aryl ring).
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr from synthesis).

Step 2: Acquisition Parameters (Bruker Standard)
  • Pulse Program: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons, especially those adjacent to Br and F, can have longer T1 relaxation times. A short D1 will lead to integration errors, making the 1:1:1:2:2 ratio validation impossible.

  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

Step 3: Processing & Validation Logic
  • Phasing: Apply manual phasing. Auto-phasing often fails on the edges of the complex multiplets.

  • Integration Strategy:

    • Set the Pyrrole

      
      -protons  (6.3 ppm) as the reference (Integral = 2.0).
      
    • Check: Do the Pyrrole

      
      -protons integrate to 2.0?
      
    • Check: Do the Aryl protons sum to 3.0?

    • Failure Mode: If Aryl integral < 3.0, check for H6 broadening or overlap with solvent satellite peaks.

Workflow Diagram

Protocol Prep Sample Prep 10mg in DMSO-d6 Acq Acquisition D1 = 5s (Critical) Prep->Acq Process Processing Ref: Pyrrole Beta (6.3 ppm) Acq->Process Validate Validation Check Integral Ratio 2:2:1:1:1 Process->Validate Success Release Data Validate->Success Pass ReRun Recalibrate D1 or Check Purity Validate->ReRun Fail (<95% Sum)

Caption: Operational workflow for valid NMR data acquisition and quality control.

References

  • General Fluorine Coupling Constants

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
    • Source:

  • Pyrrole Chemical Shifts

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
    • Source:

  • Synthesis and Characterization of N-Aryl Pyrroles

    • Wang, L., et al. (2011). "Copper-catalyzed synthesis of N-aryl pyrroles from boronic acids." Journal of Organic Chemistry.
    • Source:

  • 19F-1H Coupling in Benzenes

    • Reich, H. J. (2023). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison.
    • Source:

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole: A Data-Driven Analysis

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful tool for elucidating the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole, a compound of interest in medicinal chemistry and materials science. In the absence of a directly published experimental spectrum, this guide provides a robust, data-driven prediction and comparative analysis based on the established principles of NMR spectroscopy and experimental data from structurally analogous compounds.

Understanding the Molecular Landscape: Substituent Effects on Chemical Shifts

The ¹³C NMR spectrum of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole is governed by the electronic environment of each carbon atom. The chemical shifts are influenced by a combination of factors, including hybridization, electronegativity of neighboring atoms, and resonance effects.[1][2] The introduction of substituents onto the phenyl and pyrrole rings significantly perturbs the electron distribution, leading to predictable upfield or downfield shifts in the ¹³C NMR spectrum.

The phenyl ring is substituted with a fluorine atom at the C2' position and a bromine atom at the C4' position. Both are electronegative halogens that exert an inductive electron-withdrawing effect (-I). However, they also possess lone pairs of electrons that can participate in resonance, leading to an electron-donating effect (+M). The interplay of these effects determines the final chemical shift. Fluorine, being more electronegative, will have a stronger inductive effect, while bromine's larger size and more diffuse orbitals make its resonance contribution significant.

The pyrrole ring, a five-membered aromatic heterocycle, is attached to the C1' position of the phenyl ring. The nitrogen atom in the pyrrole ring is a strong electron-donating group through resonance, which will influence the chemical shifts of the phenyl ring carbons. Conversely, the substituted phenyl ring will also have an electronic impact on the pyrrole carbons.

Predicted ¹³C NMR Chemical Shifts: A Comparative Analysis

To predict the ¹³C NMR chemical shifts of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole, we can utilize experimental data from simpler, related molecules as a baseline and apply known substituent chemical shift (SCS) effects. The primary reference compounds for this analysis are 1-phenylpyrrole and 4-bromo-2-fluoroaniline.

Carbon Atom1-Phenylpyrrole (ppm)[3][4]4-Bromo-2-fluoroaniline (ppm)Predicted Shift for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole (ppm)Rationale for Predicted Shift
Cα (C2, C5)~121.5-~123The electron-withdrawing nature of the substituted phenyl ring will slightly deshield the α-carbons of the pyrrole.
Cβ (C3, C4)~110.5-~111A smaller deshielding effect is expected for the β-carbons, being further from the phenyl substituent.
C1'~140.0-~138The combined electron-withdrawing effects of the fluoro and bromo substituents will slightly shield the ipso-carbon.
C2'-~153 (C-F)~155Directly attached to the highly electronegative fluorine, this carbon will be significantly deshielded. The C-F coupling will be a key identifying feature.
C3'-~117~118Ortho to the electron-donating pyrrole nitrogen and meta to the bromine, a slight deshielding is expected.
C4'-~110 (C-Br)~112The carbon bearing the bromine atom will be shielded relative to an unsubstituted carbon due to the "heavy atom effect," but deshielded by the para-pyrrole group.
C5'-~129~130Meta to both the fluoro and pyrrole groups, and ortho to the bromine, this carbon is expected to be deshielded.
C6'-~124~125Ortho to the pyrrole and meta to the fluorine, a moderate deshielding is anticipated.

Note: The chemical shifts for 4-bromo-2-fluoroaniline are estimated based on available data for similar compounds and general substituent effects, as a direct full assignment was not found in the initial search. The predicted shifts for the target molecule are estimations and should be confirmed by experimental data.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum is crucial for structural verification. The following is a standardized protocol for the analysis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole.

1. Sample Preparation:

  • Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the sample is fully dissolved to avoid signal broadening.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the probe for the ¹³C frequency.
  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.
  • Typical acquisition parameters:
  • Spectral width: ~250 ppm
  • Pulse angle: 30-45°
  • Relaxation delay (d1): 2-5 seconds
  • Number of scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks if necessary, although ¹³C NMR peak integrals are not always directly proportional to the number of carbons.[1]

5. Advanced Experiments (Optional):

  • For unambiguous assignment, consider performing 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate carbon signals with their directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis of an organic compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable framework for the interpretation of its spectrum. The provided experimental protocol offers a standardized approach for obtaining high-quality data for this and similar compounds. The detailed assignment rationale, supported by comparative data, serves as a valuable resource for researchers in the synthesis and characterization of novel phenylpyrrole derivatives.

References

  • New Journal of Chemistry Supporting Information. (n.d.).
  • 1-PHENYLPYRROLE(635-90-5) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
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  • 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum - ChemicalBook. (n.d.).
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  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
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Comparative

A Comparative Guide to the UV-Vis Absorption Properties of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of novel heterocyclic compounds is a cornerstone of molecular characterization. Ultraviolet-Visible (UV-Vis)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of novel heterocyclic compounds is a cornerstone of molecular characterization. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and invaluable window into the electronic structure of conjugated systems. This guide offers an in-depth technical analysis of the UV-Vis absorption properties of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole, a compound of interest due to its unique combination of an electron-rich pyrrole ring and a halogen-substituted phenyl group. In the absence of direct experimental data in the public domain, this guide will provide a robust predictive analysis based on established spectroscopic principles and comparative data from structurally related molecules. We will delve into the theoretical underpinnings of its electronic transitions, present a rigorous experimental protocol for its characterization, and compare its expected spectral features with relevant analogs.

The Science Behind the Spectrum: Understanding Electronic Transitions

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals.[1][2] For 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole, the key chromophore is the π-conjugated system encompassing both the pyrrole and the phenyl rings. The primary electronic transitions we expect to observe are π → π* transitions, which involve the excitation of an electron from a bonding (π) to an anti-bonding (π*) molecular orbital.[2]

The pyrrole ring itself is an aromatic heterocycle with a characteristic UV absorption. Unsubstituted pyrrole in the gas phase exhibits a maximum absorption (λmax) around 210 nm.[3] When substituted, particularly with a conjugated system like a phenyl ring, a bathochromic (red) shift to longer wavelengths is anticipated due to the extension of the π-system, which lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).[4]

The 4-bromo-2-fluorophenyl substituent will further modulate the electronic properties. The halogen atoms (bromine and fluorine) have competing effects: their inductive electron-withdrawing nature (-I effect) and their resonance electron-donating nature (+R effect) due to their lone pairs. The overall impact on the absorption spectrum will be a subtle interplay of these electronic influences, likely resulting in further shifts in the λmax and changes in the molar absorptivity (ε).

A Rigorous Protocol for UV-Vis Spectroscopic Analysis

To ensure trustworthy and reproducible data, a well-defined experimental protocol is paramount. The following section details the methodology for acquiring the UV-Vis absorption spectrum of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Select Solvent prep1->prep2 prep3 Prepare Stock Solution prep2->prep3 prep4 Serial Dilutions prep3->prep4 acq4 Measure Sample Absorbance prep4->acq4 Transfer to Cuvette acq1 Instrument Power-On & Warm-up acq2 Select Cuvettes acq1->acq2 acq3 Baseline Correction (Blank) acq2->acq3 acq3->acq4 an1 Identify λmax acq4->an1 Raw Data an2 Calculate Molar Absorptivity (ε) an1->an2 an3 Plot Spectrum (Absorbance vs. Wavelength) an2->an3 caption Workflow for UV-Vis Spectroscopic Analysis

Caption: A streamlined workflow for obtaining and analyzing the UV-Vis spectrum.

Step-by-Step Methodology
  • Solvent Selection and Preparation of Blank:

    • Rationale: The choice of solvent is critical as it can influence the position and shape of absorption bands (solvatochromism).[5][6] A solvent should be transparent in the wavelength range of interest (typically >200 nm) and should not react with the analyte.

    • Protocol: Spectroscopic grade ethanol or cyclohexane are excellent starting choices. Ethanol is a polar protic solvent, while cyclohexane is non-polar. Comparing spectra in these two solvents can provide insights into the nature of the electronic transitions.[7] The blank solution for baseline correction will be the pure solvent used for sample preparation.[8]

  • Sample Preparation:

    • Rationale: Accurate concentration is essential for determining the molar absorptivity, a characteristic property of the compound. Solutions should be dilute enough to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Protocol:

      • Accurately weigh a small amount of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole.

      • Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

      • Perform serial dilutions to obtain a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrumentation and Data Acquisition:

    • Rationale: A double-beam UV-Vis spectrophotometer is preferred for its stability and accuracy. A baseline correction with the pure solvent in both the sample and reference cuvettes is crucial to eliminate any absorbance from the solvent and the cuvettes themselves.[8]

    • Protocol:

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

      • Set the wavelength range for scanning (e.g., 200-400 nm).

      • Fill a pair of matched quartz cuvettes (1 cm path length) with the pure solvent (blank).

      • Perform a baseline correction.

      • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

      • Record the absorption spectrum.

  • Data Analysis:

    • Rationale: The Beer-Lambert law (A = εcl) is the fundamental equation for quantitative analysis, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.[1][2]

    • Protocol:

      • Identify the wavelength of maximum absorbance (λmax).

      • Using the absorbance at λmax and the known concentration, calculate the molar absorptivity (ε).

      • Plot absorbance versus wavelength to visualize the spectrum.

Predicted UV-Vis Absorption Properties and Comparative Analysis

Based on the constituent molecular fragments, we can predict the key features of the UV-Vis spectrum of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole and compare them to relevant compounds.

CompoundPredicted/Observed λmax (nm)Predicted/Observed Molar Absorptivity (ε) (M⁻¹cm⁻¹)Structural Rationale
Pyrrole~210[3]~2,500Core aromatic heterocycle.
1-Phenylpyrrole~240-250~10,000-15,000Extended conjugation due to the phenyl ring leads to a significant bathochromic shift and hyperchromic effect.
1-(4-Bromo-2-fluorophenyl)-1H-pyrrole ~245-260 ~12,000-18,000 The bromo and fluoro substituents are expected to cause minor bathochromic or hypsochromic shifts compared to 1-phenylpyrrole due to their inductive and resonance effects. The overall extended conjugation will dominate the spectral features.
1-(4-Bromophenyl)-1H-pyrrole~250-255~13,000-16,000The bromo substituent's electron-withdrawing inductive effect and electron-donating resonance effect can lead to a slight bathochromic shift.
Structural Comparison Diagram

G cluster_pyrrole Pyrrole cluster_phenylpyrrole 1-Phenylpyrrole cluster_target 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole cluster_bromo 1-(4-Bromophenyl)-1H-pyrrole pyrrole pyrrole phenylpyrrole phenylpyrrole target target bromo bromo caption Structures for Comparative Analysis

Caption: Chemical structures of the target compound and its analogs.

The introduction of the phenyl ring to the pyrrole nitrogen in 1-phenylpyrrole extends the π-conjugated system, resulting in a significant bathochromic shift and an increase in molar absorptivity (a hyperchromic effect) compared to unsubstituted pyrrole. For our target molecule, 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole, the primary determinant of its UV-Vis spectrum will be this extended conjugation. The halogen substituents on the phenyl ring will act as perturbations. Both bromine and fluorine are ortho, para-directing in electrophilic aromatic substitution, indicating their ability to donate electron density to the ring via resonance. However, their strong electronegativity also leads to a significant inductive electron withdrawal. The interplay of these effects will likely result in a λmax value that is slightly shifted relative to 1-phenylpyrrole, but the overall spectral shape is expected to be similar.

Conclusion

This guide provides a comprehensive framework for understanding and determining the UV-Vis absorption properties of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole. While direct experimental data is not yet widely available, a thorough analysis of its structural components allows for a robust prediction of its spectral characteristics. The provided experimental protocol offers a self-validating system for obtaining high-quality, reproducible data. By comparing the expected spectrum with that of simpler analogs like pyrrole and 1-phenylpyrrole, researchers can gain valuable insights into the electronic structure of this and other similarly substituted heterocyclic compounds, aiding in their further development and application.

References

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (2025).
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Royal Society Publishing.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI.
  • Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs.
  • 2.4: Effect of Solvent. (2023). Chemistry LibreTexts.
  • UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). (n.d.).
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  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006). eGyanKosh.
  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. (2025). ChemRxiv.
  • UV−vis absorption spectra of pyrrole before and after polymerization by... (n.d.).
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Safety & Regulatory Compliance

Safety

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole proper disposal procedures

Disposal of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole requires a deviation from standard organic waste protocols due to its dual-halogenated nature (Bromine and Fluorine) and the reactivity of the pyrrole ring. As researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Disposal of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole requires a deviation from standard organic waste protocols due to its dual-halogenated nature (Bromine and Fluorine) and the reactivity of the pyrrole ring. As researchers, we must recognize that "disposal" is not the end of the chemical's lifecycle but a transformation. Improper handling of this compound risks the formation of hydrofluoric acid (HF) and hydrogen bromide (HBr) in waste streams, or the release of brominated dioxins if incinerated at insufficient temperatures.

This guide provides a scientifically grounded, "cradle-to-grave" waste management protocol, moving beyond simple compliance to ensure personnel safety and environmental integrity.

Chemical Profile & Hazard Identification

Before disposal can be planned, the chemical's intrinsic hazards must be understood. This molecule combines an electron-rich pyrrole ring with an electron-withdrawing halogenated phenyl group.

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
Functional Groups Aryl Fluoride, Aryl Bromide, PyrroleHigh Halogen Content: Requires specific incineration scrubbing.
Reactivity Acid-sensitive; Oxidizer-sensitivePolymerization Risk: Pyrroles can polymerize violently with strong acids or oxidizers.
Physical State Solid (typically off-white/tan)Dust control is critical during transfer to waste containers.
GHS Classification Warning H315: Skin Irritant H319: Eye Irritant H335: Respiratory Irritant H411: Toxic to aquatic life (long-lasting)

Critical Note: The presence of the Fluorine atom implies that thermal decomposition (fire or uncontrolled incineration) will generate Hydrogen Fluoride (HF) , a bone-seeking poison. The Bromine atom contributes to Hydrogen Bromide (HBr) formation.[1]

Pre-Disposal Stabilization (Bench-Level)

Safety begins at the bench. The stability of the waste container is paramount before it ever leaves the lab.

A. Waste Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Forbidden: Aluminum or metal cans.

    • Reasoning: If moisture enters the waste container, hydrolysis of the aryl-halide bond (though slow) or acidic impurities can generate trace HF/HBr, which rapidly corrodes aluminum, leading to container failure and leaks.

B. Chemical Segregation (The "Never Mix" List)

You must segregate this compound from the following streams to prevent in-can reactions:

  • Strong Oxidizers (Peroxides, Nitric Acid): Pyrroles are electron-rich and prone to oxidative polymerization, which is exothermic and can over-pressurize waste drums.

  • Strong Acids: Can initiate cationic polymerization of the pyrrole ring.

C. Spill Cleanup Protocol

If the solid compound is spilled prior to disposal:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and an N95 dust mask.

  • Absorb/Sweep: Do not dry sweep (creates dust). Cover with a wet inert absorbent (vermiculite or sand).

  • Neutralize: Do not use bleach or oxidizers.

The Disposal Workflow: Decision Logic

This decision tree guides the researcher through the segregation process to ensure the waste ends up in the correct incineration stream.

WasteSegregation cluster_warning CRITICAL RULE Start Waste Generation: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid FinalSolid Bin: SOLID HAZARDOUS WASTE (Tag: Halogenated Organic) Solid->FinalSolid Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Acetone, MeOH) SolventCheck->NonHaloSolvent FinalHaloLiq Bin: LIQUID HALOGENATED (Tag: Contains F, Br) HaloSolvent->FinalHaloLiq Compatible FinalNonHaloLiq Bin: LIQUID HALOGENATED (Must segregate here due to solute) NonHaloSolvent->FinalNonHaloLiq Contaminates Stream (Treat as Halogenated) Warning Even if dissolved in Acetone, the presence of F/Br atoms reclassifies the ENTIRE bottle as HALOGENATED WASTE.

Figure 1: Waste Segregation Decision Tree. Note that the presence of the halogenated solute dictates the classification of the entire waste container, regardless of the solvent used.

Professional Incineration Parameters

As a scientist, you should understand what happens after the waste leaves your facility. Standard municipal incineration is insufficient for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole. The waste must be routed to a RCRA-permitted hazardous waste combustor .

The Chemistry of Destruction
  • Thermal Bond Breaking: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). To ensure complete mineralization and prevent the formation of fluorinated products of incomplete combustion (PICs), the incinerator must operate at >1100°C (2000°F) with a residence time of at least 2 seconds.

  • Halogen Capture (Scrubbing):

    • Combustion Reaction:

      
      
      
    • Without scrubbing, HF and HBr gases would be released into the atmosphere (acid rain precursors).

    • The Solution: The exhaust gas passes through a wet scrubber using Sodium Hydroxide (NaOH).

    • Neutralization:

      
      
      
Incineration Process Flow

IncinerationFlow WasteFeed Waste Feed (Halogenated Stream) RotaryKiln Rotary Kiln (Primary Combustion) Temp: 1100°C WasteFeed->RotaryKiln Injection SecChamber Secondary Chamber (Gas Phase Destruction) Residence: >2 sec RotaryKiln->SecChamber Volatilized Gas Ash Solid Ash/Slag (Landfill) RotaryKiln->Ash Inorganic Residue Quench Rapid Quench (Prevents Dioxin De-novo Synthesis) SecChamber->Quench Hot Gas Scrubber Caustic Scrubber (NaOH Spray) Captures HF & HBr Quench->Scrubber Cooled Gas Stack Clean Exhaust (CO2, N2, H2O) Scrubber->Stack Neutralized Gas

Figure 2: High-Temperature Incineration with Halogen Scrubbing. This specialized process is required to neutralize the HF and HBr byproducts generated by this specific molecule.

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (EPA/600/2-87/098). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 1-(4-Fluorophenyl)-1H-pyrrole (Analogous Structure). Revision Date 24-Sep-2025.[2] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Pyrrole (Base Structure Hazards). Revision Date 11-Nov-2025. Retrieved from

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds.[3] Retrieved from

  • Tsang, W., et al. On the Incinerability of Highly Fluorinated Organic Compounds.[4] Combustion Science and Technology, 1998.[4] Retrieved from

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